6-bromo-1H-indene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRDZFUEYJFWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506649 | |
| Record name | 6-Bromo-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33065-61-1 | |
| Record name | 6-Bromoindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33065-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-bromo-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 6-bromo-1H-indene, a halogenated derivative of the indene scaffold. This document collates available data on its physicochemical characteristics, spectroscopic profile, and synthetic methodologies. It is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, where indene derivatives are of significant interest. While information on the specific biological pathways of this compound is not currently available, its structural motif is present in various biologically active compounds, suggesting its potential as a key building block in drug discovery.
Core Chemical Properties
This compound is a substituted indene with a bromine atom on the benzene ring. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇Br | [1] |
| Molecular Weight | 195.06 g/mol | [1] |
| CAS Number | 33065-61-1 | [1] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | |
| Boiling Point | 245 °C | [1] |
| Density | 1.523 g/cm³ | [1] |
| Flash Point | 106 °C | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons on the five-membered ring. The protons on the benzene ring will exhibit splitting patterns influenced by the bromine substituent. The vinyl protons and the methylene protons of the cyclopentene ring will also show characteristic shifts and couplings.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic shift, and the chemical shifts of the other aromatic carbons will also be influenced by the bromo substituent.
While specific spectra for this compound are not available, the ¹H and ¹³C NMR spectra for a derivative, methyl this compound-2-carboxylate, have been reported and can offer insights into the expected chemical shifts and splitting patterns of the core indene structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:
-
C-H stretching (aromatic and vinyl): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=C stretching (aromatic and vinyl): ~1600-1450 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 194 and an M+2 peak of similar intensity at m/z 196, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation patterns would likely involve the loss of the bromine atom and rearrangements of the indene core. A GC-MS spectrum is available on PubChem, which can be used for identification purposes.[2]
Synthesis and Reactivity
Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of indenes can be adapted. A plausible route involves the synthesis of 6-bromo-1-indanone as a key intermediate, followed by reduction and dehydration.
Conceptual Synthetic Workflow:
Figure 1: A potential synthetic pathway to this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the functionalities present: the aromatic bromine substituent, the double bond in the five-membered ring, and the allylic protons.
-
Metal-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 6-position, providing a powerful tool for generating diverse derivatives.
Workflow for a Generic Suzuki Coupling Reaction:
References
An In-Depth Technical Guide to the Synthesis of 6-bromo-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 6-bromo-1H-indene, a valuable building block in medicinal chemistry and materials science. This document details a robust multi-step synthesis pathway, including experimental protocols, quantitative data, and process visualizations to facilitate its practical application in a laboratory setting.
Introduction
This compound is a substituted indene derivative featuring a bromine atom on the benzene ring. This functional group serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a key intermediate in the synthesis of more complex molecular architectures. The indene core itself is a prevalent motif in various biologically active compounds and functional materials. This guide focuses on a logical and accessible synthetic route commencing from commercially available starting materials.
Primary Synthetic Pathway: A Multi-Step Approach
The most viable and commonly referenced approach to this compound involves a three-step sequence starting from 3-(4-bromophenyl)propanoic acid. This pathway is outlined below:
-
Intramolecular Friedel-Crafts Acylation: Cyclization of 3-(4-bromophenyl)propanoic acid to form 6-bromo-1-indanone.
-
Reduction of the Ketone: Conversion of 6-bromo-1-indanone to 6-bromo-1-indanol using a reducing agent.
-
Dehydration of the Alcohol: Elimination of water from 6-bromo-1-indanol to generate the target molecule, this compound.
An alternative, more direct route involving the regioselective bromination of 1H-indene at the 6-position is theoretically possible but is not well-documented in the scientific literature to ensure high regioselectivity. Therefore, the multi-step pathway is presented as the more reliable method.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each step of the primary synthetic pathway. Please note that yields can vary based on reaction scale and optimization.
Table 1: Synthesis of 6-bromo-1-indanone via Friedel-Crafts Acylation
| Parameter | Value | Reference |
| Starting Material | 3-(4-bromophenyl)propanoic acid | [1] |
| Key Reagents | Thionyl chloride, Aluminum chloride | [2] |
| Solvent | Dichloromethane | [2] |
| Reaction Temperature | 0 °C to room temperature | [2] |
| Reaction Time | Several hours | [2] |
| Typical Yield | Moderate to high | [2] |
Table 2: Reduction of 6-bromo-1-indanone
| Parameter | Value | Reference |
| Starting Material | 6-bromo-1-indanone | N/A |
| Key Reagents | Sodium borohydride (NaBH₄) | [3][4] |
| Solvent | Methanol or Ethanol | [3][4] |
| Reaction Temperature | 0 °C to room temperature | [3][4] |
| Reaction Time | 1-4 hours | [3][4] |
| Typical Yield | High (>90%) | [3][4] |
Table 3: Dehydration of 6-bromo-1-indanol
| Parameter | Value | Reference |
| Starting Material | 6-bromo-1-indanol | N/A |
| Key Reagents | p-Toluenesulfonic acid (p-TsOH) | N/A |
| Solvent | Toluene | N/A |
| Reaction Temperature | Reflux | N/A |
| Reaction Time | 1-3 hours | N/A |
| Typical Yield | High | N/A |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 6-bromo-1-indanone
This procedure is based on a general method for intramolecular Friedel-Crafts acylation.
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(4-bromophenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 1-2 hours until the solid has completely dissolved and gas evolution has ceased.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Cyclization: Dissolve the crude acid chloride in a dry, inert solvent such as dichloromethane (DCM). In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in DCM and cool it to 0 °C in an ice bath.
-
Reaction Execution: Slowly add the solution of the acid chloride to the AlCl₃ suspension with vigorous stirring, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-bromo-1-indanone can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 6-bromo-1-indanol
This protocol utilizes the standard reduction of a ketone with sodium borohydride.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve 6-bromo-1-indanone (1.0 eq) in methanol or ethanol at room temperature.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains low.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully add water to quench the excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer to yield crude 6-bromo-1-indanol, which can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Step 3: Synthesis of this compound
This procedure involves the acid-catalyzed dehydration of the secondary alcohol.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-bromo-1-indanol (1.0 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq).
-
Dehydration: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is no longer present.
-
Work-up: After cooling to room temperature, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel to afford the final product.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: Multi-step synthesis of this compound from 3-(4-bromophenyl)propanoic acid.
Caption: Experimental workflow for the synthesis of this compound.
References
Structural Characterization of 6-bromo-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural characterization of 6-bromo-1H-indene. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted spectroscopic data and analysis of structurally related compounds to offer a comprehensive overview of its key characterization features. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing anticipated data for identification and quality control, alongside detailed experimental protocols.
Chemical Structure and Properties
This compound is a halogenated derivative of indene, a bicyclic hydrocarbon. The presence of the bromine atom on the aromatic ring significantly influences its chemical reactivity and spectroscopic properties.
Chemical Structure:
physical properties of 6-bromo-1H-indene
An In-depth Technical Guide to the Physical Properties of 6-bromo-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known , a halogenated derivative of the indene scaffold. Indene and its derivatives are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active molecules and their utility as building blocks in organic synthesis.[1] This document consolidates key physicochemical data, presents generalized experimental protocols for property determination, and includes visualizations to illustrate experimental workflows and conceptual relationships, serving as a foundational resource for professionals in research and development.
Core Physical and Chemical Properties
This compound is a substituted aromatic hydrocarbon with the chemical formula C₉H₇Br.[2] The introduction of a bromine atom to the indene structure significantly influences its physical and chemical characteristics.
Data Summary
A summary of the key is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₇Br | [2] |
| Molar Mass | 195.06 g/mol | [2][3] |
| Density | 1.523 g/cm³ | [2] |
| Boiling Point | 245 °C | [2] |
| Flash Point | 106 °C | [2] |
| CAS Number | 33065-61-1 | [2][3][4][5] |
| Storage Condition | Sealed in dry, Room Temperature | [2] |
Experimental Protocols
Melting Point Determination (General Protocol)
The melting point is a critical indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. Use a mortar and pestle if necessary.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute for accurate observation.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A narrow range (0.5-2 °C) typically indicates a pure compound.[6]
Boiling Point Determination (General Protocol)
The boiling point provides insight into the volatility of the compound.
Apparatus:
-
Small test tube or distillation flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small amount of this compound into the test tube or flask along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer so that the bulb is just above the surface of the liquid.
-
Gently heat the sample.
-
The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer bulb, creating a stable temperature reading.
Solubility Determination (General Protocol)
Understanding solubility is crucial for reaction setup, purification, and formulation.
Apparatus and Reagents:
-
Small test tubes
-
Vortex mixer
-
A range of solvents (e.g., water, ethanol, acetone, toluene, dichloromethane)
Procedure:
-
Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.
-
Add a small volume of the chosen solvent (e.g., 1 mL).
-
Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble. If not, it can be classified as partially soluble or insoluble.
-
The process can be repeated with heating to assess temperature effects on solubility.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the physical properties of a synthesized or acquired chemical compound like this compound.
Logical Relationships of Physical Properties
This diagram illustrates the interconnectedness of the fundamental physical properties of a molecule like this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific, publicly available scientific literature detailing the biological activities or associated signaling pathways for this compound. While the broader class of indane and indazole derivatives has been investigated for a range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties, direct studies on this compound are not yet prevalent.[7][8][9] Researchers are encouraged to explore this compound's potential biological effects, given the established activities of structurally related molecules.
Conclusion
This technical guide has summarized the core and provided generalized experimental protocols for their determination. The data presented serves as a valuable resource for researchers utilizing this compound in synthetic chemistry, drug discovery, and materials science. Further investigation into the biological activities of this compound is warranted to explore its potential therapeutic applications.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. This compound - [sigmaaldrich.com]
- 4. 1H-INDENE, 6-BROMO- | 33065-61-1 [chemicalbook.com]
- 5. 33065-61-1|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
An In-depth Technical Guide to 6-bromo-1H-indene (CAS Number: 33065-61-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-indene is a halogenated derivative of the bicyclic hydrocarbon indene. Its structure, featuring a reactive bromine atom on the aromatic ring and a functionalizable five-membered ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role in medicinal chemistry, particularly as a scaffold for novel therapeutics. The indene core is a structural motif found in various biologically active molecules, and its derivatives have shown promise in areas such as oncology.[1][2]
Physicochemical and Spectroscopic Data
The physical and spectral properties of this compound are crucial for its identification, purification, and use in subsequent reactions.
Physical Properties
| Property | Value | Source |
| CAS Number | 33065-61-1 | |
| Molecular Formula | C₉H₇Br | [3] |
| Molecular Weight | 195.06 g/mol | [4] |
| Boiling Point | 245 °C | [4] |
| Density | 1.523 g/cm³ | [4] |
| Flash Point | 106 °C | [4] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.4-7.2 | m | Aromatic CH |
| ~6.9 | dt | Vinylic CH |
| ~6.6 | dt | Vinylic CH |
| ~3.4 | t | Allylic CH₂ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Aromatic C |
| ~143 | Aromatic C |
| ~132 | Vinylic CH |
| ~130 | Aromatic CH |
| ~128 | Vinylic CH |
| ~125 | Aromatic CH |
| ~122 | Aromatic C-Br |
| ~121 | Aromatic CH |
| ~38 | Allylic CH₂ |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 194/196 | Molecular ion (M⁺) peak, showing isotopic pattern for bromine |
| 115 | Loss of Br radical |
| 91 | Tropylium ion or related fragments |
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | Aromatic and Vinylic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1600-1585, 1500-1400 | Aromatic C=C stretch |
| ~1050 | C-Br stretch |
| 900-675 | Aromatic C-H out-of-plane bend |
Synthesis and Reactivity
This compound can be synthesized through various routes, often involving the bromination of an indane or indanone precursor followed by functional group manipulation. Its reactivity is dominated by the bromine substituent, which allows for a variety of cross-coupling reactions, and the double bond in the five-membered ring.
Synthesis of this compound
A plausible synthetic route involves the reduction of 6-bromo-1-indanone to 6-bromo-1-indanol, followed by acid-catalyzed dehydration.
Experimental Protocol: Synthesis of this compound from 6-bromo-1-indanone
-
Reduction to 6-bromo-1-indanol:
-
To a stirred solution of 6-bromo-1-indanone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 6-bromo-1-indanol, which can be used in the next step without further purification.
-
-
Dehydration to this compound:
-
The crude 6-bromo-1-indanol (1.0 eq) is dissolved in toluene.
-
A catalytic amount of p-toluenesulfonic acid (0.1 eq) is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.[8][9]
-
Reactivity in Cross-Coupling Reactions
The carbon-bromine bond in this compound is a key site for functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are instrumental in creating more complex molecular architectures.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a reaction vessel are added this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The vessel is sealed and purged with an inert gas (e.g., argon) for 15-20 minutes.
-
A degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1) is added via syringe.
-
The palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), is added under the inert atmosphere.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield 6-phenyl-1H-indene.[1][10]
The Heck reaction allows for the coupling of this compound with an alkene, providing a route to substituted indenes with extended conjugation.
Experimental Protocol: Heck Reaction of this compound with n-butyl acrylate
-
In a dry Schlenk flask, this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq) are combined.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous solvent (e.g., DMF or NMP), n-butyl acrylate (1.5 eq), and a base such as triethylamine (Et₃N, 2.0 eq) are added via syringe.
-
The reaction mixture is heated to 100-140 °C and stirred for 16-24 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent like diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding coupled product.[11][12]
Applications in Drug Discovery
The indene scaffold is of significant interest in medicinal chemistry. In particular, certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This mechanism makes them promising candidates for the development of novel anti-cancer and anti-angiogenic agents.[2][5][6][13][14] this compound serves as a key building block for the synthesis of libraries of such indene derivatives for structure-activity relationship (SAR) studies.
Signaling Pathway: Tubulin Polymerization Inhibition
The following diagram illustrates the mechanism of action of indene-based tubulin polymerization inhibitors.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its ability to undergo various cross-coupling reactions makes it a valuable starting material for the construction of complex molecules. The demonstrated biological activity of indene derivatives as tubulin polymerization inhibitors highlights the importance of this scaffold in drug discovery. Further exploration of the chemistry of this compound is likely to lead to the development of novel therapeutic agents and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-1H-indole(52415-29-9) 13C NMR [m.chemicalbook.com]
- 7. 6-Bromo-1H-indole(52415-29-9) 1H NMR spectrum [chemicalbook.com]
- 8. fiq.unl.edu.ar [fiq.unl.edu.ar]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
starting materials for 6-bromo-1H-indene synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 6-bromo-1H-indene, a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of a potential synthetic pathway, including starting materials, detailed experimental protocols, and quantitative data to facilitate its application in a research and development setting.
Overview of Synthetic Strategy
The synthesis of this compound can be approached through a multi-step sequence commencing with readily available starting materials. A plausible and efficient route involves the formation of a 6-bromo-1-indanone intermediate, followed by reduction to the corresponding alcohol and subsequent dehydration to yield the target indene. This strategy allows for the introduction of the desired bromine substituent at an early stage and utilizes well-established chemical transformations.
Starting Materials and Reagents
The successful synthesis of this compound relies on the procurement of high-purity starting materials and reagents. The primary starting material for the proposed pathway is 3-(4-bromophenyl)propanoic acid.
Table 1: Key Starting Materials and Reagents
| Compound Name | Molecular Formula | CAS Number | Supplier (Example) | Purity |
| 3-(4-bromophenyl)propanoic acid | C₉H₉BrO₂ | 6214-89-7 | Sigma-Aldrich | ≥98% |
| Thionyl chloride | SOCl₂ | 7719-09-7 | Sigma-Aldrich | ≥99.5% |
| Aluminum chloride (anhydrous) | AlCl₃ | 7446-70-0 | Sigma-Aldrich | ≥99.9% |
| Sodium borohydride | NaBH₄ | 16940-66-2 | Sigma-Aldrich | ≥98% |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 6192-52-5 | Sigma-Aldrich | ≥98.5% |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 75-09-2 | Sigma-Aldrich | ≥99.8% |
| Methanol | CH₄O | 67-56-1 | Sigma-Aldrich | ≥99.8% |
| Toluene | C₇H₈ | 108-88-3 | Sigma-Aldrich | ≥99.5% |
Experimental Protocols
The synthesis is divided into three key stages: Friedel-Crafts acylation to form the indanone ring, reduction of the ketone, and dehydration to form the indene.
Synthesis of 6-bromo-1-indanone
The initial step involves an intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)propanoic acid.
Experimental Workflow:
Caption: Synthesis of 6-bromo-1-indanone.
Protocol:
-
To a solution of 3-(4-bromophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), thionyl chloride (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is refluxed for 2 hours and then cooled to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride.
-
The crude acyl chloride is redissolved in anhydrous DCM and added dropwise to a suspension of anhydrous aluminum chloride (1.1 eq) in DCM at 0 °C.
-
The mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched by pouring it onto ice, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give crude 6-bromo-1-indanone, which can be purified by column chromatography.
Synthesis of 6-bromo-1-indanol
The second stage is the reduction of the ketone functionality of 6-bromo-1-indanone to a hydroxyl group.
Experimental Workflow:
Caption: Reduction of 6-bromo-1-indanone.
Protocol:
-
6-bromo-1-indanone (1.0 eq) is dissolved in methanol at 0 °C.
-
Sodium borohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford crude 6-bromo-1-indanol.
Synthesis of this compound
The final step is the acid-catalyzed dehydration of 6-bromo-1-indanol to form the desired double bond.
Experimental Workflow:
Caption: Dehydration to this compound.
Protocol:
-
A solution of 6-bromo-1-indanol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) in toluene is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield pure this compound.
Quantitative Data
The following table summarizes typical yields for each step of the synthesis.
Table 2: Reaction Yields
| Step | Product | Typical Yield (%) |
| 1 | 6-bromo-1-indanone | 75-85 |
| 2 | 6-bromo-1-indanol | 90-98 |
| 3 | This compound | 80-90 |
| Overall | This compound | 54-74 |
Conclusion
This technical guide provides a detailed and practical synthetic route to this compound. The described multi-step synthesis, commencing from 3-(4-bromophenyl)propanoic acid, offers a reliable method for obtaining this key intermediate for applications in drug discovery and materials science. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. Careful execution of these steps and appropriate purification techniques are crucial for achieving high yields and purity of the final product.
6-bromo-1H-indene molecular weight and formula
An In-depth Technical Overview of 6-bromo-1H-indene
This technical guide provides essential information regarding the chemical properties of this compound, a compound of interest for researchers and professionals in the field of drug development and organic synthesis.
Core Chemical Data
The fundamental molecular properties of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Citations |
| Molecular Formula | C9H7Br | [1] |
| Molecular Weight | 195.06 g/mol | [1] |
| CAS Number | 33065-61-1 | [2] |
Caption: Relationship between the chemical name, molecular formula, and molecular weight.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the objectives of a particular research study and are best sourced from peer-reviewed scientific literature and established chemical synthesis databases. These resources provide the necessary context and procedural details for reproducibility. For specific applications, consulting primary literature is highly recommended to obtain validated methodologies.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing specific signaling pathways modulated by this compound or its direct applications in drug development. The biological activity of novel compounds is an active area of research, and information would primarily be found in specialized pharmacology and medicinal chemistry journals. As such, diagrams of signaling pathways involving this specific molecule are not available at this time.
This document serves as a foundational resource. For more in-depth applications and experimental procedures, a thorough review of relevant scientific literature is advised.
References
Technical Guide to the Solubility of 6-bromo-1H-indene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-bromo-1H-indene, a crucial parameter for its application in organic synthesis, pharmaceutical research, and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining the solubility of this compound in various organic solvents. It includes detailed experimental protocols based on established methodologies, a template for systematic data presentation, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary tools to generate reliable and reproducible solubility data, facilitating informed solvent selection for synthesis, purification, and formulation.
Introduction
This compound is a substituted indene derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds and organic materials. Understanding its solubility in different organic solvents is fundamental for optimizing reaction conditions, developing purification strategies such as crystallization, and preparing formulations. The principle of "like dissolves like" suggests that this compound, a relatively nonpolar molecule, will exhibit greater solubility in nonpolar and moderately polar organic solvents. However, precise quantitative data is essential for reproducible and scalable scientific work.
This guide outlines a standardized approach to experimentally determine and report the solubility of this compound.
Predicted Solubility Profile
Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents. The presence of the aromatic and hydrocarbon portions of the molecule contributes to its nonpolar character, favoring solubility in solvents like toluene, hexanes, and diethyl ether. The bromine substituent and the overall polarizability of the molecule may also allow for some degree of solubility in more polar solvents such as ethyl acetate, acetone, and dichloromethane. Alcohols like ethanol and methanol may be poorer solvents due to their hydrogen-bonding nature. Quantitative determination is necessary to confirm these predictions.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound is not widely available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values. It is recommended to determine solubility at standard laboratory temperatures (e.g., 20 °C, 25 °C) and any other temperatures relevant to the intended application.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| e.g., Toluene | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| e.g., Hexane | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| e.g., Methanol | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
Experimental Protocols for Solubility Determination
The following section details the isothermal shake-flask method, a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a solvent.[1][2][3] This method can be followed by various analytical techniques to quantify the solute concentration in the saturated solution.
Isothermal Shake-Flask Method
This method is considered the 'gold standard' for determining equilibrium solubility.[3]
4.1.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps or sealed flasks
-
Analytical balance
-
Constant temperature shaker, incubator, or water bath
-
Syringe filters (e.g., 0.45 µm, compatible with the solvent)
-
Apparatus for quantitative analysis (e.g., Gravimetric analysis equipment, HPLC, or UV-Vis spectrophotometer)
4.1.2. Procedure: Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is necessary to ensure the solution reaches saturation.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
4.1.3. Procedure: Sample Analysis
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filter the withdrawn supernatant through a syringe filter to remove any remaining solid microparticles. This step is critical to avoid overestimation of the solubility.
-
Quantify the concentration of this compound in the filtered supernatant using one of the methods described below.
-
Perform all measurements in triplicate to ensure accuracy and reproducibility.
Quantitative Analysis Methods
4.2.1. Gravimetric Analysis This is a straightforward method for determining solubility.[4][5][6][7]
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume of the filtered saturated solution into the pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is fully evaporated, weigh the evaporating dish containing the solid residue.
-
The mass of the dissolved solid is the final weight minus the initial weight of the dish.
-
Calculate the solubility in g/100 mL or other desired units.
4.2.2. High-Performance Liquid Chromatography (HPLC) HPLC is a highly sensitive and specific method for determining concentration.[8][9][10][11]
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
4.2.3. UV-Vis Spectrophotometry This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[12][13][14][15]
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve (Beer-Lambert plot).
-
Dilute a known volume of the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the solubility, remembering to account for the dilution.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method followed by analytical quantification.
Caption: Workflow for Solubility Determination.
Conclusion
While published quantitative solubility data for this compound is scarce, this guide provides a robust framework for its experimental determination. By following the detailed protocols for the isothermal shake-flask method coupled with appropriate analytical techniques, researchers can generate high-quality, reproducible data. The systematic presentation of this data, as outlined in the provided table, will contribute valuable information to the scientific community and aid in the effective application of this compound in research and development.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Indene Scaffold: A Technical Guide to its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Indene, a bicyclic aromatic hydrocarbon, represents a cornerstone in the architecture of complex organic molecules. Comprising a benzene ring fused to a cyclopentene ring, its rigid and versatile framework is a privileged structure in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and rich history of indene derivatives, detailing the evolution of their synthesis and highlighting their application in modern research and development.
Discovery and Early History
The journey of indene began in the late 19th century, rooted in the burgeoning field of coal tar chemistry.
-
1890: First Isolation German chemists Wilhelm von Miller and Johannes Rohde first isolated indene from the fraction of coal tar boiling between 175–185 °C. This was achieved through meticulous fractional distillation, a testament to the analytical techniques of the era.[1]
-
Structural Elucidation: The structural puzzle of this new hydrocarbon was solved using classical chemical degradation methods. von Miller and Rohde subjected indene to oxidation with potassium dichromate, which yielded homophthalic acid. This result provided conclusive evidence for the benzocyclopentene structure, a benzene ring fused to a five-membered ring.[1]
-
Nomenclature: The name "indene" was inspired by the characteristic indigo-like color produced during certain condensation reactions of the compound, although indene itself is a colorless liquid.[1]
-
Early Reactivity Studies: Initial research also uncovered the weak acidity of the methylene protons on the five-membered ring, a property that was exploited for its separation from other hydrocarbons in coal tar via the formation of "sodio-indene" upon treatment with sodium.[1][2]
Timeline of Key Developments
The history of indene is marked by a steady progression from its initial discovery to its current status as a vital synthetic building block. The following table summarizes major milestones in its development.
| Year/Period | Development | Significance | Key Researchers/Contributors |
| 1890 | First isolation of indene from coal tar.[1] | Discovery of a new bicyclic aromatic hydrocarbon. | Wilhelm von Miller & J. Rohde |
| c. 1890s | Structural elucidation via oxidation to homophthalic acid.[1] | Confirmation of the benzocyclopentene structure. | von Miller & Rohde |
| Early 20th Century | Industrial production from coal tar.[1] | Made indene available for broader chemical synthesis and the production of indene/coumarone resins. | Various |
| Mid-20th Century | Development of diverse laboratory synthetic routes.[1][3] | Enabled the synthesis of specifically substituted indenes, moving beyond coal tar as the sole source. | Various |
| 1967 | Review of indane and indene derivatives of biological interest published.[4] | Highlighted the growing importance of the indene scaffold in medicinal chemistry. | C. R. Ganellin |
| Late 20th Century | Discovery and synthesis of indene-containing pharmaceuticals like Sulindac.[5][6] | Established indene as a "privileged scaffold" in drug development. | Various |
| 2010 | First report of fullerene-indene-C60 bisadduct (ICBA).[4][7] | Opened avenues for indene derivatives in materials science, particularly in polymer solar cells. | Various |
| 2010s - Present | Proliferation of transition-metal-catalyzed synthetic methods (Pd, Ru, Rh, Fe, etc.).[8][9][10] | Provided highly efficient, selective, and functional-group-tolerant methods for synthesizing complex indenes. | Various |
Evolution of Synthetic Methodologies
The synthesis of indene derivatives has evolved dramatically from early, harsh methods to sophisticated, catalyst-driven transformations. This progression has enabled chemists to construct complex, functionalized indene scaffolds with high precision.
Caption: Evolution of synthetic routes to indene derivatives.
Friedel-Crafts Reactions
The Friedel-Crafts reaction is a classic method for forming C-C bonds to aromatic rings and has been widely applied to the synthesis of indanones, which are common precursors to indenes. The intramolecular acylation of 3-arylpropanoic acids or their corresponding acyl chlorides using a Lewis acid is a primary route.
General Mechanism of Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation for indanone synthesis.
Palladium-Catalyzed Syntheses
Palladium catalysis has revolutionized the synthesis of indene derivatives, offering mild conditions and broad functional group tolerance. Numerous strategies have been developed.
-
Carboannulation: The reaction of propargylic carbonates with in situ generated organozinc compounds produces a variety of indene derivatives in good to excellent yields.[11]
-
Alkene Difunctionalization: The cross-coupling of 2-allylphenyl triflates with substituted indenes affords biindene derivatives.[12]
-
One-Pot Synthesis of Indenones: A highly efficient method involves the palladium-catalyzed acylation of o-iodoketones with aldehydes, followed by an intramolecular aldol condensation.[1]
Ruthenium-Catalyzed Metathesis
Ruthenium-catalyzed olefin metathesis, particularly ring-closing metathesis (RCM), provides a powerful method for constructing the five-membered ring of the indene scaffold. This approach is valued for its predictability and high yields.[10][13]
Key Experimental Protocols
This section provides detailed methodologies for representative syntheses of indene derivatives, intended for instructional and comparative purposes.
Protocol: One-Pot Synthesis of Indenones via Palladium-Catalysis[1]
This method provides an efficient route to substituted indenones from o-iodoketones and aldehydes.
Experimental Workflow
Caption: Workflow for Pd-catalyzed indenone synthesis.
Procedure:
-
To a sealed tube, add the o-iodobenzoyl derivative (1.0 equiv), aldehyde (4.0 equiv), Pd(OAc)₂ (5 mol %), Ag₂O (1.2 equiv), and tert-Butyl hydroperoxide (5.0 equiv in decane) in 1,4-dioxane (2.0 mL).
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add concentrated HCl (0.5 mL) and stir for an additional 10 minutes.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final indenone.
Protocol: Synthesis of Sulindac (A Multi-step Example)[5][15]
Sulindac is a prominent non-steroidal anti-inflammatory drug (NSAID) based on the indene scaffold. Its synthesis is a classic example of a multi-step process involving a Friedel-Crafts reaction.
Procedure Outline: The synthesis starts from 4-fluorobenzyl chloride and proceeds through several key steps:
-
Condensation: Reaction with diethyl methylmalonate.
-
Hydrolysis & Decarboxylation: Formation of 3-(4-fluorophenyl)-2-methylpropanoic acid.
-
Friedel-Crafts Acylation: The acid is converted to its acid chloride with thionyl chloride, followed by intramolecular cyclization using AlCl₃ to form 6-fluoro-2-methylindanone.
-
Condensation Steps: The indanone is further reacted, first with cyanoacetic acid and then with p-methylthiobenzaldehyde.
-
Oxidation: The final sulfide is oxidized to the target sulfoxide, Sulindac, using hydrogen peroxide.[14]
Applications and Quantitative Data
Indene derivatives are integral to both drug discovery and materials science, demonstrating a wide range of functionalities.
Indene Derivatives in Drug Development
The indene core is found in numerous bioactive molecules. Its rigid structure allows for precise positioning of functional groups to interact with biological targets.
-
Anti-inflammatory: Sulindac is a well-known NSAID that functions by inhibiting cyclooxygenase (COX) enzymes.[15]
-
Anticancer: A new generation of indene derivatives has been designed as potent anticancer agents. They often function as tubulin polymerization inhibitors, binding to the colchicine site, which disrupts microtubule dynamics, induces cell cycle arrest, and promotes apoptosis.[16][17]
Table 1: In Vitro Antiproliferative Activity (IC₅₀) of Selected Dihydro-1H-indene Derivatives [16]
| Compound | A549 (Lung) IC₅₀ (µM) | Hela (Cervical) IC₅₀ (µM) | H22 (Liver) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) |
| 12d | 0.087 | 0.078 | 0.068 | 0.028 |
| 15a | - | - | - | 0.193 |
| 15b | - | - | - | 0.421 |
| CA-4 | 0.005 | 0.004 | 0.003 | 0.002 |
(CA-4, Combretastatin A-4, is a reference tubulin inhibitor)
Indene Derivatives in Materials Science
The unique electronic and optical properties of indene derivatives make them suitable for advanced materials, particularly in organic electronics.
-
Electron-Transporting Materials (ETMs): Indene-fullerene adducts, such as ICBA and its derivatives, have been successfully used as ETMs in perovskite solar cells (PSCs). Their LUMO energy levels are well-positioned to facilitate efficient electron extraction from the perovskite layer.[4][7]
Table 2: Photovoltaic Performance of Perovskite Solar Cells with Different Indene-Fullerene ETMs [7]
| ETM | PCE (%) | Jsc (mA cm⁻²) | FF (%) |
| PCBM | 13.07 | 17.63 | - |
| NHAc-ICMA | 13.61 | 20.07 | 68.14 |
(PCE: Power Conversion Efficiency; Jsc: Short-Circuit Current Density; FF: Fill Factor; PCBM is a reference ETM)
Conclusion
From its humble origins in a coal tar still to its current role in designing life-saving drugs and advanced solar cells, the story of indene is one of continuous discovery and innovation. The development of sophisticated catalytic syntheses has unlocked unprecedented access to a vast chemical space of indene derivatives. For researchers in chemistry, medicine, and materials science, the indene scaffold remains a field of immense opportunity, promising future advancements built upon its rich and dynamic history.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. (PDF) Palladium-Catalyzed Synthesis of Indene Derivatives [research.amanote.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed synthesis of indene derivatives via propargylic carbonates with in situ generated organozinc compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]
- 15. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Spectrometric Characterization of 6-Bromo-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for 6-bromo-1H-indene. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and data from structurally analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the analysis of this and similar molecules.
Data Presentation
The following tables summarize the predicted quantitative data for this compound. These values are estimations and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | m | 2H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~6.9 | dt | 1H | =CH - |
| ~6.6 | dt | 1H | =CH - |
| ~3.4 | t | 2H | -CH ₂- |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C |
| ~143 | Ar-C |
| ~132 | Ar-C H |
| ~130 | Ar-C H |
| ~128 | Ar-C H |
| ~125 | Ar-C H |
| ~121 | C -Br |
| ~120 | Ar-C H |
| ~35 | -C H₂- |
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | =C-H Stretch (Aromatic and Vinylic) |
| 2950-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1600 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1460 | Medium | C-H Bend (Aliphatic) |
| ~1050 | Strong | C-Br Stretch |
| 850-750 | Strong | C-H Bend (Out-of-plane, Aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 194/196 | High | [M]⁺ (Molecular ion, bromine isotopes) |
| 115 | High | [M - Br]⁺ |
| 89 | Medium | [C₇H₅]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for the spectroscopic and spectrometric analysis of organic compounds such as this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.
-
Transfer the solution into a clean 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).
Data Acquisition (¹³C NMR):
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This will result in single lines for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If using GC-MS, ensure the sample is sufficiently volatile and thermally stable.
Data Acquisition (GC-MS with EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated on the GC column based on its boiling point and interactions with the stationary phase.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-bromo-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 6-bromo-1H-indene. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce 6-aryl-1H-indene derivatives. These products are valuable intermediates in the synthesis of various biologically active molecules and advanced materials. The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acids.[1][2][3]
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide (this compound) and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle that includes three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[4][5][6] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[7][8]
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general method that should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Reaction Setup:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).
-
Add the anhydrous solvent (and water, if using a biphasic system) via syringe. A typical solvent ratio for dioxane/water is 4:1.[1]
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[1][3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-1H-indene.[1][3]
Data Presentation: Typical Reaction Parameters
The following table summarizes common conditions for Suzuki-Miyaura coupling reactions involving aryl bromides, which can be adapted for this compound.
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyst loading is typically between 1-5 mol%. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Often used with Pd(OAc)₂ to improve catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Inorganic bases are generally more suitable.[7] The choice of base can significantly impact the reaction yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, THF | A mixture of an organic solvent and water is often effective.[7] |
| Temperature | 70 - 110 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
Visualizations
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry, due to its broad substrate scope, functional group tolerance, and generally high yields.[2] The synthesis of N-substituted 6-amino-1H-indene derivatives is of significant interest as the indene scaffold is a key structural motif in various biologically active molecules and materials. These application notes provide a detailed guide for performing the Buchwald-Hartwig amination of 6-bromo-1H-indene with primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[1][3]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[1]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
A suitable choice of ligand is crucial for the success of the reaction, as it stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle. For the amination of this compound, sterically hindered biaryl phosphine ligands, such as BrettPhos for primary amines and RuPhos for secondary amines, are highly effective.
Data Presentation
While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the surveyed literature, the following data for the structurally analogous 6-bromo-1H-indazole serves as a strong predictive model for expected outcomes. The reaction conditions and yields are summarized in the tables below.[4]
Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [4]
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1H-indazol-6-amine | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |
| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |
| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[4]
Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [4]
| Amine | Product | Yield (%) |
| Morpholine | 4-(1H-indazol-6-yl)morpholine | 95 |
| Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |
| N-Methylaniline | N-methyl-N-phenyl-1H-indazol-6-amine | 82 |
| Diethylamine | N,N-diethyl-1H-indazol-6-amine | 78 |
Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[4]
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. These protocols are adapted from established procedures for the amination of 6-bromo-1H-indazole and are expected to be directly applicable.[4]
Protocol 1: Amination with Primary Amines
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
BrettPhos precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL) via syringe.
-
With stirring, add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amination with Secondary Amines
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
RuPhos precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL) via syringe.
-
With stirring, add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of catalyst. |
| Poor quality reagents | Use freshly distilled/dried solvents and pure amines. | |
| Incorrect base | The choice of base is crucial. LiHMDS is effective for this system. Other bases like NaOtBu or Cs2CO3 could be screened.[4] | |
| Formation of side products | Reductive dehalogenation | Use a less sterically hindered ligand or lower the reaction temperature. |
| Homocoupling of the amine | Optimize the stoichiometry of the reactants. |
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
LiHMDS is a strong base and is pyrophoric. Handle with extreme care in a fume hood.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conduct the reaction in a well-ventilated fume hood.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 6-amino-1H-indene derivatives. The choice of a suitable phosphine ligand, such as BrettPhos for primary amines and RuPhos for secondary amines, is critical for achieving high yields. The protocols provided herein, based on analogous and well-established procedures, offer a reliable starting point for researchers in medicinal chemistry and materials science to access a diverse range of 6-amino-1H-indene compounds.
References
Synthesis of Substituted Indenes from 6-Bromo-1H-indene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted indenes starting from the versatile building block, 6-bromo-1H-indene. The indene scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 6-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide focuses on four powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the construction of complex molecular architectures from readily available starting materials. For the functionalization of this compound, these reactions offer a modular approach to introduce a wide array of substituents, including aryl, alkenyl, alkynyl, and amino groups. The general schematic for these transformations is presented below.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 6-Bromo-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indene scaffold is a valuable structural motif in medicinal chemistry and materials science. Functionalization of the indene core allows for the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of substituted indenes, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 6-bromo-1H-indene, a key intermediate for the synthesis of a variety of 6-substituted indene derivatives.
The protocols outlined below cover several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. While specific literature on the cross-coupling of this compound is limited, the following protocols are based on established methodologies for aryl bromides and include specific conditions mentioned in patent literature for this substrate.[1][2] Researchers should consider these protocols as a starting point, and optimization of reaction conditions may be necessary to achieve desired outcomes.
General Workflow for Palladium-Catalyzed Cross-Coupling
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction with this compound is depicted below. This involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, workup, and purification.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Catalytic Cycle Overview
The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are oxidative addition, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Data Presentation: Reaction Conditions
The following table summarizes generalized conditions for various palladium-catalyzed cross-coupling reactions with this compound. These are based on standard practices and specific examples found in the literature for this substrate or closely related aryl bromides.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) (1-5) | PPh₃, SPhos, XPhos (2-10) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | 80-110 |
| Heck | Alkene | Pd(OAc)₂ (1-5) | P(o-tol)₃, PPh₃ (2-10) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5) | PPh₃ (2-10) | Et₃N, DIPEA | THF, Toluene | 25-80 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Pd(OAc)₂ (1-5) | BINAP, Xantphos, RuPhos (2-10) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
Experimental Protocols
Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1H-indene
Objective: To form a carbon-carbon bond between this compound and an organoboron reagent.
Materials:
-
This compound
-
Aryl or vinyl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid/ester (1.2 mmol), and the base (2.5 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.
-
Add the anhydrous solvent (e.g., Toluene, 5 mL). If using an aqueous system, a mixture such as Toluene/Ethanol/Water (4:1:1) can be effective.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Synthesis of 6-Alkenyl-1H-indene
Objective: To couple this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate, 1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol), and the base (e.g., Et₃N, 2.5 mmol) via syringe.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of 6-Alkynyl-1H-indene
Objective: To form a carbon-carbon bond between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Ligand (e.g., PPh₃, 2-6 mol%)
-
Base (e.g., Et₃N or DIPEA, 2-3 equivalents, can also be used as solvent)
-
Anhydrous solvent (e.g., THF, Toluene)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), CuI (0.03 mmol), and the ligand (0.04 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2.5 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-1H-indene Derivatives
Objective: To form a carbon-nitrogen bond between this compound and an amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01 mmol), the ligand (0.02 mmol), and the base (1.5 mmol) to an oven-dried Schlenk flask.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., Toluene, 5 mL).
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air and moisture sensitive and can be toxic. Handle them in a fume hood or glovebox.
-
Organic solvents are flammable. Use appropriate safety measures to avoid ignition sources.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols for the Use of 6-bromo-1H-indene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-indene is a versatile bicyclic aromatic hydrocarbon that serves as a valuable building block in the synthesis of a wide range of pharmaceutical intermediates. The presence of a bromine atom on the aromatic ring and a reactive cyclopentadiene moiety provides two key sites for functionalization. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, alkenyl, alkynyl, and amino groups. This enables the construction of complex molecular scaffolds found in numerous biologically active compounds.
Derivatives of the indene core are of significant interest in medicinal chemistry, particularly in the development of anticancer agents. Notably, certain indene-based compounds have been identified as potent tubulin polymerization inhibitors, demonstrating anti-angiogenic and antitumor properties. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is its use as a scaffold for building more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and development for creating diverse libraries of compounds for biological screening.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds to synthesize 6-aryl-1H-indenes. Arylated indene cores are present in various therapeutic agents.
-
Heck Coupling: For the creation of C-C bonds with alkenes to produce 6-alkenyl-1H-indenes, which can be further functionalized.
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes, yielding 6-alkynyl-1H-indenes, important precursors for various heterocyclic compounds.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds to produce 6-amino-1H-indenes, introducing nitrogen-containing functional groups that are crucial for the biological activity of many drugs.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions. While specific data for this compound is not extensively available in the literature, the data presented for the structurally analogous 6-bromo-1H-indazole is highly representative of the expected outcomes for these transformations.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | 8 | ~90-98 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~80-90 |
Table 2: Representative Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | ~70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | DMA | 120 | 18 | ~75-90 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 20 | ~65-80 |
Table 3: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 6 | ~85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 70 | 8 | ~90-98 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 80 | 12 | ~80-90 |
Table 4: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | ~80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~75-90 |
| 3 | Benzylamine | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | 16 | ~85-95 |
Experimental Protocols
Note: These protocols are generalized procedures and may require optimization for specific substrates. Reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1H-indene
Objective: To synthesize 6-aryl-1H-indenes via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling for the Synthesis of 6-Alkenyl-1H-indene
Objective: To synthesize 6-alkenyl-1H-indenes via a palladium-catalyzed Heck reaction.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-1H-indene
Objective: To synthesize 6-alkynyl-1H-indenes through a palladium/copper co-catalyzed coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous THF and triethylamine (as both base and solvent, or as a co-solvent with THF).
-
Add the terminal alkyne dropwise via syringe.
-
Heat the mixture to 65 °C and stir until completion (monitored by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via flash chromatography.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1H-indene
Objective: To synthesize N-substituted 6-amino-1H-indenes.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu, BINAP, and Pd₂(dba)₃ to an oven-dried reaction tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Synthetic Workflows
Caption: Synthetic routes from this compound.
General Experimental Workflow
Caption: A typical experimental workflow.
Biological Signaling Pathway: Tubulin Polymerization Inhibition
Indene derivatives often target tubulin, a key protein in cell division. By inhibiting its polymerization, they can induce cell cycle arrest and apoptosis, making them effective anticancer agents.
Caption: Mechanism of tubulin polymerization inhibition.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-bromo-1H-indene with Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions. This palladium-catalyzed reaction between an organohalide and an organoboron compound is a powerful tool for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials. The indene scaffold, in particular, is a valuable structural motif found in various biologically active molecules and is a key component in the development of metallocene catalysts. The functionalization of 6-bromo-1H-indene via Suzuki-Miyaura coupling provides a direct route to a diverse range of 6-aryl-1H-indenes, which are important intermediates for further chemical elaboration in drug discovery and materials science.
These application notes provide a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura coupling reaction between this compound and various arylboronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (this compound) to form an organopalladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired cross-coupled product (6-aryl-1H-indene) and regenerate the palladium(0) catalyst, which then re-enters the catalytic cycle.
The choice of palladium source, ligand, base, and solvent is critical for the efficiency and success of the reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of a substituted bromo-aromatic compound with various arylboronic acids. While these conditions have been reported for a dopamine derivative, they serve as an excellent starting point for the optimization of the coupling with this compound.[1]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 87 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 78 |
Note: Yields are for isolated products and are representative examples from a similar system.[1] Optimization may be required for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the synthesis of 6-arylated dopamine derivatives and is expected to be highly effective for the coupling of this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Anhydrous potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1H-indene.
-
Mandatory Visualizations
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
6-Bromo-1H-indene: A Versatile Precursor for the Synthesis of Potent Indenoisoquinoline Anticancer Agents
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Bromo-1H-indene is a key synthetic intermediate in the development of a promising class of anticancer agents known as indenoisoquinolines. These compounds function as potent inhibitors of topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription. By stabilizing the Top1-DNA cleavage complex, indenoisoquinolines induce DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. This application note details the synthesis of indenoisoquinoline derivatives from this compound, summarizes their biological activity, and provides protocols for their evaluation.
Key Applications
-
Synthesis of Topoisomerase I Inhibitors: this compound serves as a foundational building block for the construction of the indenoisoquinoline scaffold.
-
Development of Anticancer Therapeutics: Derivatives of this compound, such as Indotecan (LMP400) and Indimitecan (LMP776), have demonstrated significant cytotoxic activity against a range of cancer cell lines and have entered clinical trials.[1][2]
-
Structure-Activity Relationship (SAR) Studies: The bromo-functionalization at the 6-position of the indene ring provides a reactive handle for the introduction of various substituents, enabling extensive SAR studies to optimize potency and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of representative indenoisoquinoline derivatives, Indotecan (LMP400) and Indimitecan (LMP776), against various cancer cell lines.
Table 1: IC50 Values of Indotecan (LMP400)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| P388 | Leukemia | 300 | [3][4] |
| HCT116 | Colon Cancer | 1200 | [3][4] |
| MCF-7 | Breast Cancer | 560 | [3][4] |
| DLD1 (BRCA2 wild-type) | Colon Cancer | 35 | [5] |
| DLD1 (BRCA2-deficient) | Colon Cancer | 12.5 | [5] |
| DT40 (wild-type) | Chicken B-cell Lymphoma | 45 | [5] |
| DT40 (BRCA1-deficient) | Chicken B-cell Lymphoma | ~15 | [5] |
| DT40 (BRCA2-deficient) | Chicken B-cell Lymphoma | ~15 | [5] |
| DT40 (PALB2-deficient) | Chicken B-cell Lymphoma | ~15 | [5] |
Table 2: IC50 Values of Indimitecan (LMP776)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DLD1 (BRCA2 wild-type) | Colon Cancer | 40 | [5] |
| DLD1 (BRCA2-deficient) | Colon Cancer | 10 | [5] |
| DT40 (wild-type) | Chicken B-cell Lymphoma | 18 | [5] |
| DT40 (BRCA1-deficient) | Chicken B-cell Lymphoma | ~5 | [5] |
| DT40 (BRCA2-deficient) | Chicken B-cell Lymphoma | ~5 | [5] |
| DT40 (PALB2-deficient) | Chicken B-cell Lymphoma | ~5 | [5] |
Experimental Protocols
Protocol 1: Synthesis of an Indenoisoquinoline Core from a this compound Derivative
This protocol outlines a general synthetic route for the construction of the indenoisoquinoline scaffold, which can be adapted for the synthesis of various derivatives, including the precursors to Indotecan and Indimitecan. The synthesis involves the key step of condensing a Schiff base with a substituted homophthalic anhydride.[5]
Materials:
-
Substituted 6-bromo-1-indanone (derived from this compound)
-
Appropriate aromatic amine
-
Substituted homophthalic anhydride
-
Thionyl chloride
-
Anhydrous solvents (e.g., toluene, dichloromethane)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Schiff Base Formation:
-
Dissolve the substituted 6-bromo-1-indanone and the aromatic amine in a 1:1 molar ratio in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap to remove water for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude Schiff base can be used in the next step without further purification.
-
-
Condensation with Homophthalic Anhydride:
-
Dissolve the crude Schiff base and the substituted homophthalic anhydride in a 1:1.1 molar ratio in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 12-18 hours.
-
Monitor the formation of the cis-3-aryl-4-carboxy-1-isoquinolone intermediate by TLC.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
-
-
Cyclization to the Indenoisoquinoline Scaffold:
-
Suspend the purified isoquinolone intermediate in thionyl chloride.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench the excess thionyl chloride with ice-water.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the final indenoisoquinoline product by column chromatography.
-
Protocol 2: Topoisomerase I Inhibition Assay (DNA Cleavage Assay)
This protocol is used to determine the ability of a test compound to stabilize the Top1-DNA cleavage complex, a hallmark of indenoisoquinoline activity.[6][7]
Materials:
-
Supercoiled plasmid DNA (e.g., pHOT1)
-
Human Topoisomerase I enzyme
-
Test compound (dissolved in DMSO)
-
Reaction buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM KCl, 0.1% BSA, 0.1 mM spermidine)
-
Stop solution (1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 25% glycerol)
-
Proteinase K
-
Agarose gel (1%) containing ethidium bromide
-
Electrophoresis buffer (TBE or TAE)
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
250 ng supercoiled DNA
-
Reaction buffer to a final volume of 19 µL
-
1 µL of the test compound at various concentrations (or DMSO for control)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add 1 µL of human Topoisomerase I (5 units) to initiate the reaction.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of stop solution and 2 µL of proteinase K (10 mg/mL).
-
Incubate at 50°C for 30 minutes to digest the protein.
-
-
Analysis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis until the supercoiled and relaxed DNA bands are well-separated.
-
Visualize the DNA bands under UV light and capture an image.
-
Inhibition of Top1 is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or nicked DNA compared to the enzyme-only control.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of the synthesized compounds on cancer cell lines.[8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: Experimental workflow from precursor to biological evaluation.
Caption: Mechanism of action for indenoisoquinoline topoisomerase I inhibitors.
References
- 1. Synthesis and Biological Evaluation of New Carbohydrate-Substituted Indenoisoquinoline Topoisomerase I Inhibitors and Improved Syntheses of the Experimental Anticancer Agents Indotecan (LMP400) and Indimitecan (LMP776) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Potential Prodrugs Related to the Experimental Anticancer Agent Indotecan (LMP400) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indotecan | Topoisomerase | TargetMol [targetmol.com]
- 5. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 6-Bromo-1H-indene by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Bromo-1H-indene is a valuable synthetic intermediate in the development of various pharmaceutical compounds. The purity of this reagent is critical for the success of subsequent reactions, ensuring high yields and minimizing the formation of unwanted byproducts. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. This document provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedures, and safety precautions.
Safety and Handling Precautions
This compound should be handled with care in a well-ventilated fume hood.[1][2][3] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[1][3] Avoid inhalation of dust or vapors and contact with skin and eyes.[1][3] In case of contact, rinse the affected area thoroughly with water.[3] this compound is harmful if swallowed and causes skin and eye irritation.[4]
Experimental Protocols
The purification of this compound by recrystallization is a multi-step process that begins with the selection of an appropriate solvent system.
Protocol 1: Solvent Screening for Recrystallization
The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5][6] A preliminary solvent screen is essential to identify the optimal solvent or solvent pair.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., hexanes, ethanol, methanol, isopropanol, ethyl acetate, toluene, acetone, water)
-
Test tubes
-
Spatula
-
Hot plate or heating mantle
-
Vortex mixer
Procedure:
-
Place a small amount (approx. 20-30 mg) of crude this compound into several test tubes.
-
To each tube, add a different solvent (approx. 0.5 mL) at room temperature.
-
Agitate the tubes to assess the solubility at room temperature. A suitable solvent will show poor solubility.
-
For solvents in which the compound is sparingly soluble, gently heat the test tube while adding the solvent dropwise until the solid dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good recovery of crystalline solid is a suitable candidate for recrystallization.
Data Presentation: Solvent Screening
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling |
| Hexanes | Low | Moderate | Good |
| Ethanol | Moderate | High | Fair (consider a co-solvent) |
| Water | Insoluble | Insoluble | None |
| Ethanol/Water | Low | High | Excellent (as a binary system) |
| Toluene | High | High | Poor |
Note: This table presents expected qualitative results. Actual results should be recorded based on experimental observation.
Protocol 2: Single Solvent Recrystallization
This protocol is suitable if a single solvent with the desired solubility characteristics is identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate or heating mantle
-
Condenser (optional)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.[7]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If insoluble impurities or activated charcoal are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.[7][8]
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[7][9]
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[10]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7]
-
Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Binary Solvent Recrystallization
This method is employed when a single suitable solvent cannot be found. It utilizes a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.[5] A common system for compounds of moderate polarity is an alcohol and water.
Materials:
-
Crude this compound
-
Solvent pair (e.g., ethanol and water)
-
All other materials listed in Protocol 2
Procedure:
-
Dissolve the crude this compound in the minimum amount of the hot "solvent" (e.g., ethanol) in an Erlenmeyer flask.[5]
-
While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid.[11]
-
If turbidity persists, add a few drops of the hot "solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect and dry the crystals as described in Protocol 2.
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. benchchem.com [benchchem.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-bromo-1H-indene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-bromo-1H-indene as a monomer in the synthesis of novel conjugated polymers for applications in materials science, particularly in the field of organic electronics.
Introduction
This compound is a versatile building block for the synthesis of functional organic materials. The presence of the bromine atom allows for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, enabling the incorporation of the indene moiety into larger conjugated systems. The resulting polymers and materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their potential electronic and photophysical properties. The indene unit can serve as a precursor to indenofluorene structures, which are known for their high charge carrier mobility and tunable emission characteristics.
Key Application: Synthesis of Conjugated Polymers via Suzuki-Miyaura Coupling
One of the primary applications of this compound in materials science is its use as a monomer in Suzuki-Miyaura polycondensation reactions to synthesize conjugated polymers. This method allows for the creation of well-defined polymer structures with desirable optoelectronic properties.
Data Presentation: Properties of a Representative Poly(indene-alt-fluorene) Copolymer
The following table summarizes the expected properties of a representative alternating copolymer synthesized from this compound and a fluorene-based diboronic ester. These values are based on typical results reported for similar conjugated polymers.
| Property | Value | Method of Measurement |
| Number Average MW (Mn) | 15,000 - 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| UV-Vis Absorption (λmax) | 380 - 420 nm (in solution) | UV-Vis Spectroscopy |
| Photoluminescence (λem) | 450 - 500 nm (in solution, blue-green) | Fluorescence Spectroscopy |
| HOMO Energy Level | -5.4 to -5.8 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.5 to -2.9 eV | CV and Optical Bandgap |
| Thermal Decomposition (Td) | > 350 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Polycondensation
This protocol describes a general method for the synthesis of a conjugated polymer from this compound and a suitable aromatic diboronic acid or ester.
Materials:
-
This compound (1.0 eq)
-
Aromatic diboronic acid or ester (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃) (1-3 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (4.0 eq)
-
Phase-transfer catalyst (e.g., Aliquat 336) (optional)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, or 1,4-Dioxane)
-
End-capping agent (e.g., Phenylboronic acid or Bromobenzene)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the aromatic diboronic ester, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent to the flask via cannula. If using a phase-transfer catalyst, add it at this stage. Stir the mixture for 15-20 minutes. Add the palladium catalyst and ligand (if separate) to the reaction mixture under a positive pressure of the inert gas.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 24-72 hours. Monitor the progress of the polymerization by taking small aliquots and analyzing them by GPC to track the molecular weight increase.
-
End-Capping: To control the polymer chain length and terminate the reaction, add an end-capping agent. If the last monomer added was the diboronic ester, add a monobromo aromatic compound. If the last was the bromo-indene, add a monoboronic acid. Continue stirring at the reaction temperature for another 4-6 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or acetone).
-
Collect the polymer precipitate by filtration.
-
To remove catalyst residues and oligomers, perform Soxhlet extraction of the crude polymer with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to dissolve the desired polymer).
-
Reprecipitate the purified polymer from the chloroform/toluene solution into methanol.
-
Collect the final polymer by filtration and dry under vacuum at 40-60 °C overnight.
-
Characterization: The purified polymer should be characterized by ¹H NMR, GPC, TGA, UV-Vis, and fluorescence spectroscopy to determine its structure, molecular weight, thermal stability, and photophysical properties.
Visualizations
Signaling Pathway: General Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Polymer Synthesis and Purification
Caption: Workflow for the synthesis and purification of conjugated polymers.
Logical Relationship: From Monomer to Device Application
Troubleshooting & Optimization
minimizing dehalogenation byproduct in 6-bromo-1H-indene reactions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 6-bromo-1H-indene, with a specific focus on minimizing the formation of the dehalogenated byproduct, 1H-indene.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound reactions?
A1: Dehalogenation is a common side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, resulting in the formation of 1H-indene. This undesired reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation, specifically hydrodehalogenation, in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is primarily caused by:
-
Presence of a Proton Source: Water, alcohols, or even acidic protons on other reagents can react with the organopalladium intermediate before the desired coupling partner does.[1]
-
Choice of Base: Some bases can either contain water (hydrates) or generate proton sources in situ. Strong alkoxide bases may also promote pathways leading to dehalogenation.[1]
-
Catalyst and Ligand System: Highly active or coordinatively unsaturated palladium catalysts can be more prone to side reactions, including dehalogenation. The nature of the phosphine ligand also plays a crucial role.
-
Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of dehalogenation relative to the desired cross-coupling reaction.[1]
Q3: How can I detect the formation of the 1H-indene byproduct?
A3: The presence of 1H-indene can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): 1H-indene will appear as a new, typically less polar spot compared to the this compound starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 1H-indene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for 1H-indene, including a new proton signal in the aromatic region where the bromine atom was previously located.
Q4: Are certain cross-coupling reactions more prone to dehalogenation with this compound?
A4: While dehalogenation can occur in most palladium-catalyzed cross-coupling reactions, its extent can vary. Reactions that are sluggish or require harsh conditions (e.g., high temperatures, very strong bases) may show a higher propensity for dehalogenation. The choice of coupling partners and the stability of the organometallic intermediates in each specific reaction type (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) will influence the likelihood of this side reaction.
Troubleshooting Guides
Issue 1: Significant Formation of 1H-indene in Suzuki-Miyaura Coupling
Potential Causes & Recommended Actions
| Potential Cause | Recommended Action |
| Presence of Water | Use anhydrous and degassed solvents and reagents. Dry glassware thoroughly before use.[1] |
| Inappropriate Base | Switch to a non-hydrated, weaker inorganic base such as anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3][4] Avoid strong hydroxide bases if possible. |
| Suboptimal Catalyst/Ligand | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands such as SPhos or XPhos can sometimes suppress dehalogenation.[5] |
| High Reaction Temperature | Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can disproportionately reduce the rate of dehalogenation. |
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
Potential Causes & Recommended Actions
| Potential Cause | Recommended Action |
| Proton Source | Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled solvents and pure amines.[6] |
| Base Selection | Use a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu).[6] The choice of base is critical and often depends on the specific amine and ligand used. |
| Ligand Choice | Employ bulky biarylphosphine ligands such as RuPhos or BrettPhos, which have shown efficacy in minimizing side reactions with N-heterocyclic substrates.[6] |
| Reaction Conditions | Consider lowering the reaction temperature. While a certain temperature is required for catalyst activation, excessive heat can promote dehalogenation.[6] |
Issue 3: Side Products in Sonogashira Coupling
Potential Causes & Recommended Actions
| Potential Cause | Recommended Action |
| Homocoupling of Alkyne | Ensure thorough degassing of the reaction mixture to remove oxygen, which promotes homocoupling.[7] Using a copper-free Sonogashira protocol can also minimize this side reaction. |
| Dehalogenation | Similar to other cross-coupling reactions, ensure anhydrous conditions and optimize the base and solvent system. Triethylamine is a common base in Sonogashira couplings; ensure it is dry. |
| Catalyst System | The use of N-heterocyclic carbene (NHC) palladium complexes has been reported to be effective for Sonogashira couplings and may offer an alternative to traditional phosphine-based catalysts.[8] |
Data Presentation
Table 1: Influence of Base on Yield in Suzuki-Miyaura Coupling of Aryl Bromides
Note: Data for a model aryl bromide system, as specific quantitative data for this compound is limited in the literature. Trends are expected to be similar.
| Base | Solvent System | Temperature (°C) | Typical Yield of Coupled Product | Reference |
| Na₂CO₃ | Toluene/Ethanol/Water | 80 | High | [3][9] |
| K₃PO₄ | Dioxane/Water | 100 | High | [4] |
| Cs₂CO₃ | Dioxane | 100 | Often very effective for challenging couplings | [4] |
| KOH | Toluene/Water | 100 | Moderate to High (can promote side reactions) | [2] |
| NaOH | Toluene/Water | 100 | Moderate (can promote side reactions) | [2] |
| Triethylamine | Toluene/Water | 80 | Generally lower for Suzuki couplings | [3] |
Table 2: Ligand and Base Combinations for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole (a close analog of this compound)
| Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| BrettPhos | LiHMDS | THF | 65 | Good to Excellent (for primary amines) | [6] |
| RuPhos | LiHMDS | THF | 65 | Good to Excellent (for secondary amines) | [6] |
| Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Moderate to Good | [1] |
Mandatory Visualizations
Caption: A troubleshooting workflow for minimizing dehalogenation.
Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Dehalogenation
Objective: To synthesize 6-aryl-1H-indene from this compound while minimizing the formation of 1H-indene.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a more specialized catalyst like SPhos Precatalyst (1-2 mol%))
-
Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Methodology:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the anhydrous base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with Minimized Side Reactions
Objective: To synthesize 6-amino-1H-indene derivatives from this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Precatalyst or BrettPhos Precatalyst, 2 mol%)
-
Strong, non-nucleophilic base (e.g., LiHMDS (1 M in THF, 2.0 equiv) or NaOtBu (1.4 equiv))
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Methodology:
-
To an oven-dried reaction tube, add the this compound, palladium precatalyst, and base (if solid, like NaOtBu).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent and the amine via syringe. If using LiHMDS, add it dropwise to the stirred solution.
-
Seal the tube and heat the reaction mixture (e.g., to 65-100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by silica gel column chromatography.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of 6-bromo-1H-indene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help improve the yield of Suzuki coupling reactions involving 6-bromo-1H-indene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic evaluation of your reaction setup and reagents is the first step in troubleshooting.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) pre-catalysts, can degrade over time. Phosphine ligands are also susceptible to oxidation.[1] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Reagent Purity: The purity of your this compound, boronic acid or ester, and base is crucial. Impurities can inhibit the catalyst.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that your solvents are thoroughly degassed.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice all play a significant role and may require optimization.[2]
Q2: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most common include:
-
Homocoupling of the Boronic Acid: This byproduct forms from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[3]
-
Solution: Rigorously degas the reaction mixture before adding the palladium catalyst. This can be achieved through several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[4]
-
-
Dehalogenation of this compound: This side reaction replaces the bromine atom with a hydrogen, forming 1H-indene. It can occur if there are proton sources in the reaction mixture.
-
Solution: Use anhydrous and thoroughly degassed solvents and reagents. Using a non-hydrated base, such as anhydrous K₃PO₄, can also be beneficial.[4]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing the boronic acid group with a hydrogen atom. This is a common issue, especially with electron-deficient boronic acids.[1]
-
Solution: Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1] While some Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation, so using anhydrous conditions may be necessary.
-
Q3: How do I select the optimal catalyst and ligand for the Suzuki coupling of this compound?
A3: The choice of catalyst and ligand is critical for a successful reaction, especially with potentially challenging substrates. For aryl bromides, a variety of palladium catalysts can be effective.
-
Palladium Catalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed catalysts like Pd(dppf)Cl₂.[5][6] For challenging couplings, more active Buchwald-type palladacycle pre-catalysts are often more effective.[2]
-
Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often recommended for Suzuki couplings of aryl bromides as they can enhance both oxidative addition and reductive elimination steps of the catalytic cycle.[2][7]
Q4: What is the role of the base and solvent, and how do I choose the best combination?
A4: The base and solvent system significantly influences the reaction's success.
-
Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[8] Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often effective.[8][9] The choice of base can depend on the specific boronic acid and catalyst system used.
-
Solvent System: The solvent must solubilize the reactants and the catalyst. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often in a mixture with water.[10] The optimal solvent system will depend on the solubility of your specific substrates.
Data Presentation: Comparison of Reaction Components
The following tables summarize quantitative data for key components in Suzuki coupling reactions of aryl bromides, providing a starting point for optimization.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [11] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | [11] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 2 | High | 5-bromo-1-ethyl-1H-indazole | [6] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | Toluene | 100 | 18 | ~90 | 4-Amino-3-bromobenzoic acid analog | [11] |
Table 2: Comparison of Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
| Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | SPhos | 100 | 12 | 92 | [8] |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | SPhos | 100 | 12 | 88 | [8] |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | SPhos | 100 | 12 | 95 | [8] |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | SPhos | 100 | 12 | 94 | [8] |
| Et₃N | Toluene/H₂O | Pd(OAc)₂ | SPhos | 100 | 12 | 25 | [8] |
Experimental Protocols
Below are representative protocols for Suzuki coupling reactions that can be adapted for this compound.
Protocol 1: General Procedure for Suzuki Coupling using a Palladium Pre-catalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the palladium pre-catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
Protocol 2: Ligand-Free Suzuki Coupling
Materials:
-
This compound (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Ethanol/Water 1:1)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Add the solvent mixture.
-
Add Pd(OAc)₂ to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether).
-
Purify the product by column chromatography.[13]
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting and optimizing the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 6-bromo-1H-indene
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in palladium-catalyzed cross-coupling reactions involving 6-bromo-1H-indene.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is resulting in low yields. What are the primary areas I should investigate?
A1: Low conversion in Suzuki-Miyaura coupling is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial. The main areas to focus on are the quality and activity of your catalyst system, the integrity of your reagents, and the optimization of reaction conditions.
Q2: I am observing the formation of byproducts in my Heck reaction. What are the likely side reactions and how can I minimize them?
A2: In Heck reactions with substrates like this compound, common side reactions include dimerization of the vinyl partner and isomerization of the product double bond. The presence of the double bond in the indene ring could also potentially lead to undesired side reactions under certain conditions. To minimize these, careful selection of the catalyst, ligand, and base is critical. Additionally, optimizing the reaction temperature and time can significantly reduce byproduct formation.
Q3: For a Buchwald-Hartwig amination, which ligand and base combination is a good starting point for this compound?
A3: The choice of ligand and base is critical for a successful Buchwald-Hartwig amination. For aryl bromides, bulky, electron-rich phosphine ligands are often effective. A good starting point would be to use a second-generation Buchwald precatalyst like G2 or G3 with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
Q4: Could the double bond in the 1H-indene ring be interfering with the cross-coupling reaction?
A4: Yes, the double bond in the indene core could potentially interfere with the catalytic cycle. This could manifest as catalyst inhibition, or side reactions such as isomerization or oligomerization, especially at elevated temperatures. If you suspect this is an issue, consider using milder reaction conditions, a more selective catalyst system, or protecting the double bond if chemically feasible and compatible with your overall synthetic route.
Troubleshooting Guides
Problem: Low Conversion in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the Pd(0) catalyst may have degraded.
-
Solution: Use a fresh batch of catalyst. Consider using a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 type) for more reliable generation of the active Pd(0) species.[1] To test your current catalyst's activity, run a control reaction with a known reactive substrate pair, like bromobenzene and phenylboronic acid.[1]
-
-
Poor Reagent Quality: Boronic acids can degrade through protodeboronation or form unreactive anhydrides (boroxines).[1]
-
Solution: Use fresh, high-purity boronic acid. You can check the purity by NMR. For sensitive boronic acids, consider using more stable boronate esters, such as pinacol (BPin) or MIDA esters.[1]
-
-
Inadequate Base: The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause substrate decomposition.
-
Solution: Screen different bases. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water.
-
-
Suboptimal Solvent and Temperature: The solvent must be anhydrous and thoroughly degassed. The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst decomposition.
-
Solution: Ensure solvents are freshly dried and degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[2] Screen a range of temperatures, for example, from 80 °C to 120 °C. Elevated temperatures can sometimes lead to the precipitation of palladium black, indicating catalyst decomposition.[3]
-
Troubleshooting Workflow for Low Conversion
Caption: A stepwise guide to troubleshooting low conversion in cross-coupling reactions.
Data Presentation
Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of a Bromo-Indazole Derivative *
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | - | K₂CO₃ | DME | 80 | 12 | 60 |
| 2 | Pd₂(dba)₃ (5) | P(tBu)₃ (10) | K₂CO₃ | DME | 80 | 12 | 75 |
| 3 | Pd(OAc)₂ (10) | SPhos (10) | K₂CO₃ | DME | 80 | 12 | 80 |
| 4 | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | 2 | 95 |
*Data adapted from a study on 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid, which may serve as a starting point for optimizing the coupling of this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Under the inert atmosphere, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Heck Coupling of this compound with an Acrylate
Materials:
-
This compound (1.0 equiv)
-
Alkyl acrylate (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃ or a Buchwald ligand, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
Procedure:
-
In a reaction vessel, combine this compound and the palladium catalyst and ligand.
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the base and the alkyl acrylate.
-
Heat the mixture to the desired temperature (e.g., 100-140 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Troubleshooting Parameters
Caption: Interdependencies of key parameters in troubleshooting low reaction yields.
References
purification of 6-bromo-1H-indene from homocoupling byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-bromo-1H-indene, specifically from homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary homocoupling byproduct formed during the synthesis of this compound?
A1: The primary homocoupling byproduct is typically the dimer, 6,6'-dibromo-1,1'-bi-indene, formed by the coupling of two molecules of this compound. This occurs in various cross-coupling reactions, such as Suzuki or Ullmann-type couplings, especially when reaction conditions are not optimal.
Q2: Why is it challenging to separate this compound from its homocoupling byproduct?
A2: The separation can be challenging due to the structural similarities between this compound and its dimer. While the molecular weight is significantly different, the polarity of the two compounds might be quite similar, leading to overlapping elution profiles in chromatography or similar solubilities in certain solvents.
Q3: What are the recommended purification methods for removing homocoupling byproducts?
A3: The two primary and most effective methods for purifying this compound are column chromatography and recrystallization. The choice between these methods depends on the scale of the purification, the impurity profile, and the available resources.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the purification. By spotting the crude mixture, the fractions from the column, and the recrystallized product on a TLC plate, you can visualize the separation of the desired product from the homocoupling byproduct and other impurities. A significant difference in the Retention Factor (Rf) values will indicate a successful separation.
Physicochemical Properties for Purification Strategy
A successful purification strategy relies on exploiting the differences in the physical and chemical properties of the product and its impurities.
| Property | This compound (Product) | 6,6'-Dibromo-1,1'-bi-indene (Homocoupling Byproduct - Estimated) | Rationale for Separation |
| Molecular Weight | 195.06 g/mol [1] | ~388.09 g/mol | Significant difference in size and van der Waals interactions. |
| Boiling Point | 245 °C[1] | Significantly higher than 245 °C | Not ideal for separation due to high temperatures required, but indicates lower volatility. |
| Polarity | Moderately polar | Likely less polar due to increased size and symmetry. | This difference is key for separation by column chromatography. |
| Solubility | Generally soluble in common organic solvents. | Expected to have lower solubility in many solvents, especially at lower temperatures. | This differential solubility is the basis for purification by recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is highly effective for separating compounds with different polarities.
Materials:
-
Crude this compound mixture
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Glass column, flasks, and other standard laboratory glassware.
-
TLC plates and developing chamber.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of hexane/ethyl acetate (e.g., 99:1, 95:5, 90:10) to find a solvent system that gives good separation between the product and the byproduct (ideally, the product should have an Rf of ~0.3).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude mixture onto a small amount of silica gel and then adding this to the top of the column.[2]
-
-
Elution:
-
Start eluting the column with a low polarity solvent system (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). This is known as a gradient elution.[3]
-
The less polar homocoupling byproduct is expected to elute first, followed by the more polar this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes or flasks.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is suitable for purifying solid compounds and can be very effective if a suitable solvent is found.
Materials:
-
Crude this compound mixture
-
A selection of solvents for screening (e.g., ethanol, methanol, isopropanol, hexane, toluene, or a mixture).
-
Erlenmeyer flask, condenser, heating mantle, Buchner funnel, and filter paper.
Methodology:
-
Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature to check for solubility.
-
An ideal solvent will dissolve the crude product when hot but not at room temperature. The homocoupling byproduct should ideally be less soluble in the chosen solvent.
-
If a single solvent is not suitable, a two-solvent system can be used (one in which the compound is soluble and one in which it is insoluble).[4]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling while stirring.
-
Add the minimum amount of hot solvent required to completely dissolve the solid.[5]
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or air-dry to remove any residual solvent.
-
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | - Inappropriate solvent system (eluent).- Column is overloaded with the sample. | - Optimize the eluent system using TLC. A shallower gradient or isocratic elution with a well-chosen solvent mixture might be necessary.- Use a larger column or reduce the amount of sample loaded. |
| Product Elutes with Byproduct | - The polarity of the product and byproduct are very similar in the chosen eluent. | - Try a different solvent system. For example, switch from a hexane/ethyl acetate system to a hexane/dichloromethane system.- Use a longer column to increase the separation efficiency. |
| Compound is Stuck on the Column | - The eluent is not polar enough.- The compound may be decomposing on the silica gel. | - Gradually increase the polarity of the eluent.- Test the stability of your compound on a silica TLC plate. If it decomposes, consider using a different stationary phase like alumina or a deactivated silica gel.[3] |
| Streaking or Tailing of Bands | - The sample was not loaded in a narrow band.- The compound is interacting too strongly with the silica gel. | - Ensure the sample is dissolved in a minimal amount of solvent and loaded carefully.- Adding a small amount of a slightly more polar solvent (like a drop of acetic acid for acidic compounds or triethylamine for basic compounds) to the eluent can sometimes help, though this is less likely to be an issue for this compound. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used, making the solution too dilute.- The solution was cooled too quickly. | - Evaporate some of the solvent to concentrate the solution and try cooling again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Oiling Out Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The presence of impurities is depressing the melting point. | - Choose a solvent with a lower boiling point.- Try to purify the crude product partially by another method (like a quick filtration through a silica plug) before recrystallization. |
| Low Recovery of Product | - Too much solvent was used.- The product is too soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Use a pre-heated funnel for hot filtration. |
| Byproduct Co-crystallizes with Product | - The solubility of the product and byproduct are too similar in the chosen solvent. | - Perform a solvent screening to find a solvent where the solubility difference is more pronounced.- Consider a second recrystallization step with a different solvent. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting purification problems.
References
Technical Support Center: Optimizing Reaction Temperature for 6-Bromo-1H-indene Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the functionalization of 6-bromo-1H-indene. The following sections offer detailed experimental protocols and data to assist in optimizing reaction temperatures for various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the functionalization of this compound?
A1: The optimal reaction temperature is highly dependent on the specific cross-coupling reaction being performed (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck), as well as the choice of catalyst, ligand, base, and solvent. Generally, initial optimizations can start at room temperature and be gradually increased. For many palladium-catalyzed reactions with aryl bromides, temperatures in the range of 60-120°C are common.[1][2][3] It is crucial to monitor the reaction progress by techniques like TLC or LC-MS to determine the ideal temperature for your specific substrate and coupling partner.
Q2: I am observing low to no conversion of this compound in my cross-coupling reaction. How can I improve the yield by adjusting the temperature?
A2: Low conversion is a common issue that can often be addressed by carefully adjusting the reaction temperature. Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition or promote side reactions.[2]
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If your reaction is sluggish at a lower temperature, incrementally increase the temperature by 10-20°C and monitor the effect on the reaction rate and product formation.
-
Catalyst Stability: Ensure that the chosen palladium catalyst and ligand are stable at the desired reaction temperature. Some catalyst systems are more thermally robust than others.
-
Solvent Choice: The boiling point of your solvent will limit the maximum reaction temperature. Consider switching to a higher-boiling solvent if a higher temperature is required.
-
Microwave Irradiation: In some cases, microwave-assisted heating can significantly accelerate the reaction and improve yields, often at higher temperatures than conventional heating.
-
Q3: What are common side reactions when functionalizing this compound at elevated temperatures, and how can I minimize them?
A3: At elevated temperatures, several side reactions can compete with the desired cross-coupling, leading to reduced yield and purification challenges.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 1H-indene. This can be minimized by using anhydrous and deoxygenated solvents and reagents, and by optimizing the base and reaction temperature.
-
Homocoupling: This is the coupling of two molecules of the starting material (e.g., boronic acid in Suzuki coupling) to form a dimer. This side reaction is often promoted by the presence of oxygen and higher temperatures. Thoroughly degassing the reaction mixture and running the reaction at the lowest effective temperature can help suppress homocoupling.
-
Catalyst Decomposition: Palladium catalysts can decompose at high temperatures, leading to the formation of palladium black and a loss of catalytic activity. If you observe the formation of a black precipitate, it may be an indication that the reaction temperature is too high for the chosen catalyst system.
Q4: Can I perform the functionalization of this compound at room temperature?
A4: Yes, several modern palladium catalyst systems are designed to be highly active at room temperature for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4][5][6][7][8] These systems often employ specialized ligands that facilitate the catalytic cycle under milder conditions. If a room temperature reaction is desired, consider using a pre-catalyst specifically designed for this purpose.
Data Presentation: Temperature Effects on Cross-Coupling Reactions
The following tables summarize the effect of reaction temperature on the yield of various palladium-catalyzed cross-coupling reactions with aryl bromides. While this data is not specific to this compound, it provides a valuable starting point for optimization.
Table 1: Effect of Temperature on Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd-NHC@Eu-BCI | K₂CO₃ | DMF/H₂O | Room Temp. | 72 |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd-NHC@Eu-BCI | K₂CO₃ | DMF/H₂O | 70 | 95+ |
| 3 | Iodobenzene | Phenylboronic acid | GOCPTMS@Pd-TKHPP | K₂CO₃ | EtOH/H₂O | 25 | 20 |
| 4 | Iodobenzene | Phenylboronic acid | GOCPTMS@Pd-TKHPP | K₂CO₃ | EtOH/H₂O | 50 | 62 |
| 5 | Iodobenzene | Phenylboronic acid | GOCPTMS@Pd-TKHPP | K₂CO₃ | EtOH/H₂O | 80 | 98 |
Data adapted from references[9][10].
Table 2: Effect of Temperature on Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | 86 |
| 2 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (0.5 mol%) | TMP | DMSO | 60 | 97 |
| 3 | 4-Bromotoluene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (0.5 mol%) | TMP | DMSO | 100 | 100 |
Data adapted from reference[11].
Table 3: General Temperature Ranges for Buchwald-Hartwig Amination
| Substrate Type | Base Strength | Typical Temperature Range (°C) |
| Aryl Bromides | Strong (e.g., NaOtBu) | Room Temperature - 80 |
| Aryl Bromides | Weak (e.g., K₂CO₃) | 80 - 110 |
| Thermally Sensitive Substrates | Strong | Lower Temperatures |
General guidance based on information from reference[12].
Experimental Protocols
The following are general starting protocols for the functionalization of this compound. Note: These protocols are intended as a starting point and will likely require optimization of temperature, reaction time, and reagent stoichiometry for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Suzuki-Miyaura Coupling
-
Objective: To couple this compound with an arylboronic acid.
-
Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture to a starting temperature of 80°C.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 100°C.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
-
Objective: To couple this compound with a primary or secondary amine.
-
Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a suitable palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst, 0.02 mmol, 2 mol%), and a phosphine ligand (if not using a pre-catalyst with an integrated ligand).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add an anhydrous solvent (e.g., toluene or THF, 5 mL) followed by a strong, non-nucleophilic base (e.g., LiHMDS, 1 M in THF, 2.0 mL, 2.0 mmol, 2.0 equiv.) dropwise.
-
Heat the reaction mixture to a starting temperature of 65°C. For less reactive amines, the temperature may need to be increased up to 110°C.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Sonogashira Coupling
-
Objective: To couple this compound with a terminal alkyne.
-
Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add an anhydrous solvent (e.g., THF or DMF, 5 mL) and a suitable base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 equiv.).
-
Stir the reaction at room temperature. If no reaction is observed, the temperature can be gradually increased to 60-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 4: Heck Reaction
-
Objective: To couple this compound with an alkene.
-
Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a suitable base (e.g., triethylamine, 1.5 mmol, 1.5 equiv.) and an anhydrous solvent (e.g., DMF or acetonitrile, 5 mL).
-
Heat the reaction mixture to 80-140°C. The optimal temperature will depend on the reactivity of the alkene.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Mandatory Visualizations
Caption: General experimental workflow for optimizing reaction temperature.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Regioselective Synthesis of 6-Bromo-1H-Indene Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 6-bromo-1H-indene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of this compound?
A1: The main challenge lies in controlling the position of the bromine atom. The indene scaffold has multiple potential sites for electrophilic substitution. The key difficulties include:
-
Regioisomer Formation: Direct bromination of 1H-indene can lead to a mixture of isomers, with substitution occurring at various positions on both the benzene ring (C4, C5, C6, C7) and the cyclopentene ring (C1, C2, C3). Achieving selectivity for the C6 position is non-trivial.
-
Competing Reactions: The double bond in the cyclopentene ring is susceptible to addition reactions with bromine, which competes with the desired aromatic substitution.
-
Substrate Instability: Indene and its derivatives can be unstable and prone to polymerization under acidic or harsh reaction conditions.
Q2: Which synthetic strategies offer the best control for synthesizing this compound?
A2: A "late-stage" bromination of the final indene scaffold is often difficult to control. A more reliable strategy involves a multi-step synthesis using a precursor that is already brominated or has directing groups that favor bromination at the desired position. A common approach is to synthesize a substituted indanone (the saturated ketone analogue), perform a regioselective bromination, and then convert the indanone to the indene in the final steps.[1][2]
Q3: How do directing groups on the aromatic ring influence the regioselectivity of bromination?
A3: Directing groups are critical for controlling the position of bromination. For example, starting with a precursor like 2,3-dihydro-1H-inden-5-ol (indan-5-ol), the hydroxyl group is a strong ortho-, para-director. This will direct the incoming bromine atom to one of the ortho positions, C4 or C6. Under controlled conditions, this can be a highly effective way to achieve 6-bromo substitution.[3]
Q4: How can I avoid unwanted bromination on the five-membered cyclopentene ring?
A4: Bromination of the five-membered ring, particularly at the allylic or vinylic positions, is a common side reaction. This can be minimized by:
-
Using a Saturated Precursor: Performing the bromination on an indanone or indane precursor, where the five-membered ring lacks a double bond, eliminates the possibility of addition or vinylic substitution reactions. The double bond can then be introduced in a later step.
-
Controlling Reaction Conditions: Using brominating agents and conditions that strongly favor aromatic electrophilic substitution over radical or addition pathways. This includes using a Lewis acid catalyst and performing the reaction in the dark to avoid radical chain reactions.
Troubleshooting Guides
Problem 1: The reaction produced a mixture of aromatic bromo-isomers (e.g., 4-, 5-, and 6-bromo) with low selectivity for the desired 6-bromo product.
-
Possible Cause: The directing group on your starting material is not sufficiently controlling, or you are attempting direct bromination of an unsubstituted indene.
-
Troubleshooting Steps:
-
Re-evaluate Starting Material: The most effective solution is to start with a precursor where electronic and steric factors strongly favor 6-substitution. An indanone or indanol with a directing group at the C5 position is an excellent starting point.[3]
-
Modify Reaction Conditions: Experiment with different solvents and temperatures. Solvents like hexafluoroisopropanol (HFIP) have been shown to influence regioselectivity in halogenation reactions.[4][5]
-
Change Brominating Agent: While Br₂ is common, consider using N-Bromosuccinimide (NBS) with a catalyst. The bulkier nature of NBS can sometimes improve steric selectivity.
-
Problem 2: Significant amounts of di-bromo or poly-bromo side products are forming.
-
Possible Cause: The reaction conditions are too harsh, the brominating agent is in excess, or the starting material is highly activated.
-
Troubleshooting Steps:
-
Reduce Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use slightly less than one equivalent (e.g., 0.95 eq) to ensure the starting material is not fully consumed, thereby reducing the chance of a second bromination.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to decrease the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent dropwise over an extended period to maintain a low instantaneous concentration, which disfavors multiple substitutions.
-
Problem 3: The primary product results from bromination on the five-membered ring, not the aromatic ring.
-
Possible Cause: The reaction conditions favor radical or electrophilic addition mechanisms over aromatic substitution. This is common when brominating an indene directly.
-
Troubleshooting Steps:
-
Use a Saturated Precursor: As mentioned in the FAQ, the most robust solution is to brominate an indanone or indane precursor first and form the indene double bond later.[2]
-
Add a Lewis Acid Catalyst: Use a catalyst like FeCl₃ or AlCl₃ with your brominating agent to strongly promote electrophilic aromatic substitution.
-
Exclude Light and Radical Initiators: Wrap the reaction vessel in foil and ensure all reagents are free from peroxide impurities to suppress radical pathways.
-
Data Presentation
The choice of reaction conditions during the bromination of an indanone precursor is critical for determining the site of substitution.
Table 1: Effect of Conditions on Regioselectivity of Indanone Bromination [2][6]
| Starting Material | Brominating Agent | Conditions | Major Product | Yield |
| 5,6-dimethoxyindan-1-one | Br₂ | Acetic Acid, Room Temp. | 2,4-dibromo-5,6-dimethoxyindan-1-one | 95% |
| 5,6-dimethoxyindan-1-one | Br₂ | KOH, ~0 °C | 4-bromo-5,6-dimethoxyindan-1-one | 79% |
| 5,6-difluoroindan-1-one | Br₂ | Acetic Acid, Room Temp. | 2-bromo-5,6-difluoroindan-1-one | - |
| 5,6-difluoroindan-1-one | Br₂ | KOH, Room Temp. | 2,2-dibromo-5,6-difluoroindan-1-one | 84% |
This table illustrates how acidic conditions can favor bromination on the five-membered ring (α-to-ketone), while basic conditions can favor aromatic substitution, depending on the specific substrate.
Experimental Protocols
Protocol 1: Regioselective ortho-Bromination of 2,3-dihydro-1H-inden-5-ol
This protocol is adapted for the synthesis of 6-bromo-2,3-dihydro-1H-inden-5-ol, a direct precursor to this compound derivatives.[3]
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2,3-dihydro-1H-inden-5-ol (1.0 eq) in methanol.
-
Catalyst Addition: Add a catalytic amount of para-toluenesulfonic acid (p-TsOH) (approx. 0.1 eq) to the solution and stir until dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Bromination: Dissolve N-bromosuccinimide (NBS) (1.05 eq) in methanol and add it dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 6-bromo-2,3-dihydro-1H-inden-5-ol.
Visualizations
Caption: Troubleshooting workflow for regioselective bromination.
Caption: Comparison of synthetic routes to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions in the amination of 6-bromo-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 6-bromo-1H-indene. Our goal is to help you overcome common challenges and prevent side reactions in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the amination of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of this compound | Catalyst deactivation: The acidic proton at the 1-position of the indene ring can react with the palladium catalyst or the base, leading to catalyst deactivation. | - Use a robust ligand: Employ bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos that can stabilize the palladium catalyst. - Screen different bases: A weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be less likely to deprotonate the indene. - Consider a protecting group: Protect the 1-position of the indene with a suitable protecting group that can be removed after the amination. |
| Inefficient catalyst generation: The active Pd(0) species may not be forming efficiently from the precatalyst. | - Use a precatalyst: Third-generation (G3) Buchwald precatalysts like tBuXPhos Pd G3 are designed for rapid and clean generation of the active catalyst.[1] - Optimize reaction temperature: Ensure the reaction is heated to the optimal temperature for the chosen catalyst system, typically between 80-120 °C for Buchwald-Hartwig reactions.[2] | |
| Formation of hydrodehalogenation byproduct (1H-indene) | Presence of proton sources: Trace amounts of water or other protic impurities can lead to the formation of palladium hydride species, which cause hydrodehalogenation. | - Use anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents. - Degas the reaction mixture: Remove dissolved oxygen, which can promote side reactions, by bubbling with an inert gas like argon or nitrogen.[3] |
| β-hydride elimination: This can be a competing side reaction to the desired reductive elimination.[4] | - Ligand selection: Choose ligands that promote reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are often effective. | |
| Formation of indene dimer or polymer | Base-induced polymerization: Strong bases can deprotonate the indene at the 1-position, leading to anionic polymerization. | - Use a milder base: As mentioned, switching to a weaker base like Cs₂CO₃ or K₃PO₄ can mitigate this. - Lower reaction temperature: Running the reaction at the lowest effective temperature can help control this side reaction. |
| Double amination (for primary amines) | Over-arylation of the primary amine: The initial product can react again with another molecule of this compound. | - Ligand choice: Ligands such as BrettPhos are specifically designed to prevent the over-arylation of primary amines. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the amination of this compound?
A1: The most common side reactions include:
-
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom, yielding 1H-indene. This is often caused by trace amounts of water or other proton sources.[3]
-
Catalyst Deactivation: The acidic proton at the 1-position of the indene ring can interfere with the catalyst.
-
Homocoupling: Dimerization of the starting materials.
-
Indene Polymerization: The indene moiety can polymerize under strongly basic conditions.
Q2: Which amination method is better for this compound: Buchwald-Hartwig or Ullmann condensation?
A2: The Buchwald-Hartwig amination is generally preferred for this substrate. It typically proceeds under milder conditions and with a broader substrate scope compared to the traditional Ullmann condensation, which often requires high temperatures and stoichiometric amounts of copper.[5][6] Modern Ullmann-type reactions with soluble copper catalysts and ligands have improved the conditions, but Buchwald-Hartwig often remains the method of choice for its versatility and efficiency.[5]
Q3: How can I prevent the acidic proton on the indene ring from interfering with the reaction?
A3: There are two main strategies:
-
Reaction condition optimization: Use a weaker, non-nucleophilic base like cesium carbonate or potassium phosphate. Paired with a suitable bulky phosphine ligand, this can favor the desired amination over deprotonation of the indene.
-
Protecting group strategy: Introduce a protecting group at the 1-position of the indene. A protecting group that is stable to the basic reaction conditions and can be easily removed post-amination would be ideal.
Q4: What are the best practices for setting up a Buchwald-Hartwig amination of this compound?
A4: For the best results:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere of argon or nitrogen to prevent oxidation of the catalyst and reagents.[2]
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried to minimize hydrodehalogenation.[3]
-
High-Purity Reagents: Use high-purity this compound, amine, and catalyst.
-
Proper Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio is crucial for catalyst stability and activity. A 1:1 to 2:1 ratio is common, depending on the specific ligand and precatalyst used.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This is a generalized procedure and may require optimization for specific amines.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the this compound, amine, palladium precatalyst (or palladium source and ligand), and base.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Troubleshooting Amination Reactions
Caption: Troubleshooting workflow for the amination of this compound.
Logical Relationships in Side Reaction Prevention
Caption: Strategies to mitigate side reactions in the amination of this compound.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
column chromatography techniques for purifying 6-bromo-1H-indene products.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 6-bromo-1H-indene and its derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel is the most common and effective stationary phase.[1][2] Alumina (neutral or basic) can also be considered, especially if the compound is sensitive to the acidic nature of silica gel.[2]
Q2: How do I select an appropriate mobile phase (eluent) for my separation?
A2: The ideal mobile phase should provide a good separation between your target compound and impurities. This is typically determined by preliminary Thin-Layer Chromatography (TLC) analysis.[1] A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[1][3] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound product to ensure effective separation on the column.[1]
Q3: What are the potential impurities I might encounter during the purification of this compound?
A3: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the product. Common impurities may include isomers, over-brominated products (di-bromo species), and residual reagents from the synthetic steps.[4]
Q4: My this compound product appears to be degrading on the silica gel column. What can I do?
A4: 1H-indene and its derivatives can be unstable, particularly if they are sensitive to acid. If you suspect degradation on the silica gel column, consider the following:
-
Use a less acidic stationary phase: Neutral alumina can be a good alternative to silica gel.
-
Deactivate the silica gel: You can neutralize the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent.
-
Work quickly and at a low temperature: Minimize the time the compound spends on the column and consider running the chromatography in a cold room if the compound is thermally labile.
Q5: How can I improve the separation of closely eluting impurities?
A5: To improve the resolution of compounds that are close in polarity:
-
Optimize the mobile phase: Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent ratio.
-
Use a longer column: This increases the surface area for interaction and can improve separation.
-
Employ a finer mesh silica gel: Smaller particle sizes provide a larger surface area and can lead to better resolution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | Inappropriate solvent system (eluent). | Optimize the eluent using TLC to achieve a clear separation of spots. Aim for an Rf of 0.2-0.4 for the product.[1] |
| Overloading the column. | Use a column with a larger diameter or reduce the amount of crude product loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[2] | |
| Column channeling. | Ensure the column is packed uniformly without air bubbles or cracks. Wet packing is often preferred for silica gel to avoid this. | |
| Product Elutes Too Quickly or Too Slowly | Mobile phase polarity is too high or too low. | If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it elutes too slowly (low Rf), increase the polarity.[2] |
| Cracked or Channeled Column Packing | Improper packing technique. | Pack the column carefully as a slurry to ensure a homogenous bed. Avoid letting the column run dry.[2] |
| Low Recovery of Purified Product | Product is irreversibly adsorbed onto the stationary phase. | This can happen if the product is too polar for the chosen stationary phase/eluent system. Consider using a more polar mobile phase or a different stationary phase. |
| Product is co-eluting with an impurity. | Re-evaluate the separation by TLC and adjust the mobile phase composition. Collect smaller fractions during chromatography. | |
| The compound is unstable on the column. | Consider deactivating the silica gel with a base or using a neutral stationary phase like alumina. | |
| Broad or Tailing Peaks | Diffusion of the sample band. | This can be caused by a poorly packed column or running the chromatography too slowly. |
| Sample overload. | Reduce the amount of sample loaded onto the column. | |
| Interactions with the stationary phase. | Acidic or basic functional groups on the analyte can interact strongly with the stationary phase, leading to tailing. Adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent can help. |
Experimental Protocols
Protocol 1: Purification of this compound via Flash Column Chromatography
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
1. Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
-
Objective: To determine the optimal solvent system for column chromatography.
-
Methodology:
-
Dissolve a small amount of the crude this compound product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio and gradually increase the polarity).
-
Visualize the spots under a UV lamp (254 nm).
-
The ideal solvent system will give an Rf value of ~0.3 for the this compound product.
-
2. Column Chromatography Protocol
-
Materials:
-
Crude this compound
-
Silica gel (flash chromatography grade)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Collection tubes
-
-
Methodology:
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin eluting with the starting solvent mixture, collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
-
Data Presentation
| Parameter | Typical Values/Ranges | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with low polarity (e.g., 98:2) and gradually increase the ethyl acetate concentration. |
| TLC Rf of Product | 0.2 - 0.4 | In the optimized eluent system for column separation.[1] |
| Column Loading | 1-5% of silica gel weight | Overloading can lead to poor separation. |
| Expected Purity | >95% | Dependent on the complexity of the crude mixture and optimization of the separation. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
Technical Support Center: Catalyst Selection for 6-Bromo-1H-Indene Reactions
Welcome to the technical support center for optimizing catalytic reactions involving 6-bromo-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges in palladium-catalyzed cross-coupling reactions with this compound, offering systematic approaches to problem-solving.
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura coupling can arise from several factors. A systematic troubleshooting approach is most effective.[1] Consider these potential issues:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely. Ensure your palladium source and ligands are fresh. Consider using a more stable, pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a G2 or G3 precatalyst).
-
Reagent Quality: Impurities in the this compound or the boronic acid/ester can poison the catalyst.[1] Ensure starting materials are of high purity.
-
Ineffective Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so harsh that it causes side reactions. A common starting point is an aqueous solution of K₂CO₃ or K₃PO₄ in a solvent like 1,4-dioxane or toluene.[2]
-
Oxygen Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[3]
Q2: I am attempting a Heck reaction with this compound and an acrylate, but the conversion is poor. What should I check first?
A2: Poor conversion in a Heck reaction often points to issues with the catalyst system or reaction conditions. Key factors include:
-
Catalyst and Ligand Choice: Pd(OAc)₂ is a common precatalyst, often paired with phosphine ligands like PPh₃ or P(o-tol)₃. For a potentially challenging substrate, consider more electron-rich and bulky ligands which can promote oxidative addition.[4]
-
Base Selection: A base is required to regenerate the Pd(0) catalyst in the final step.[5][6] Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ are common. Ensure the base is anhydrous and added in sufficient stoichiometric amounts.
-
Temperature: Heck reactions with aryl bromides typically require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[4] If the temperature is too low, the reaction may stall.
Q3: My Buchwald-Hartwig amination is not working. What are the most critical parameters for this reaction?
A3: The Buchwald-Hartwig amination is highly dependent on the synergy between the ligand, base, and solvent.[7][8]
-
Ligand Selection: This is often the most critical parameter. For coupling with primary amines, bulky biarylphosphine ligands like BrettPhos are often effective. For secondary amines, ligands such as RuPhos can provide excellent results.[9]
-
Base Choice: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[9] The base must be sufficiently strong to deprotonate the amine-palladium complex.
-
Solvent: Anhydrous, non-protic solvents like THF, toluene, or 1,4-dioxane are typically used.[9]
Issue 2: Formation of Side Products
Q4: In my Suzuki coupling, I am observing significant amounts of dehalogenated starting material (1H-indene) and homocoupled boronic acid byproduct. How can I minimize these?
A4: These are common side reactions in palladium-catalyzed couplings.
-
To Minimize Dehalogenation: This side reaction occurs when the aryl-palladium intermediate is protonated before coupling. Use anhydrous solvents and reagents to minimize sources of protons. The choice of base can also be influential; sometimes a weaker base or different cation can suppress this pathway.
-
To Minimize Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture before adding the catalyst is crucial.[10] Using a well-defined Pd(0) precatalyst like Pd(PPh₃)₄ may also reduce homocoupling that can occur during the in-situ reduction of Pd(II) sources.
Q5: My Sonogashira coupling is producing a lot of Glaser coupling (alkyne homocoupling) byproduct. What is the cause?
A5: Glaser coupling is a copper-mediated side reaction. It can be minimized by:
-
Excluding Oxygen: Like many side reactions, this is often exacerbated by the presence of air. Ensure the reaction is run under a strictly inert atmosphere.
-
Optimizing Catalyst Loading: Sometimes, reducing the amount of the copper co-catalyst (CuI) can disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Amine Base: Using the amine base (e.g., Et₃N) as the solvent can sometimes help to suppress Glaser coupling.[11]
Issue 3: Catalyst Deactivation
Q6: My reaction starts but then stalls, and I observe the formation of a black precipitate. What is happening?
A6: The formation of a black precipitate is likely palladium black, which is aggregated, inactive metallic palladium. This indicates catalyst deactivation. Potential causes include:
-
High Temperature: Excessively high temperatures can cause ligands to dissociate from the palladium center, leading to aggregation.
-
Inappropriate Ligand: The ligand may not be robust enough for the reaction conditions, or the ligand-to-palladium ratio may be too low to keep the metal center stabilized.
-
Oxygen: As mentioned, oxygen can lead to oxidative deactivation pathways that result in palladium black.[3]
To troubleshoot, try lowering the reaction temperature, increasing the ligand-to-metal ratio, or screening more robust ligands.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in cross-coupling reactions.
Data Presentation: Catalyst System Performance
The following tables summarize representative starting conditions for various cross-coupling reactions based on data from analogous aryl bromide substrates. These should serve as a robust starting point for optimization with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 60-95 | [2][12] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | [12][13] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | ~95 | [12] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 80-100 | 85-98 | [14] |
Table 2: Representative Conditions for Heck Reaction of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100-120 | 70-90 | [4] |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | 75-95 | [5] |
| PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | DMA | 120-140 | 65-85 | [4] |
| Ligand-free (Pd(OAc)₂) | None | Et₃N | NMP | 130-150 | 60-80 | [15] |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Coupling Partner | Reference(s) |
| BrettPhos Pd G3 | BrettPhos | LiHMDS | THF | 65 | Primary Amines | [9] |
| RuPhos Pd G3 | RuPhos | LiHMDS | THF | 65 | Secondary Amines | [9] |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Dioxane | 90-110 | Primary/Secondary Amines | [8] |
| Pd(OAc)₂ / BINAP | BINAP | NaOtBu | Toluene | 80-100 | Primary Amines | [7] |
Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference(s) |
| PdCl₂(PPh₃)₂ | CuI (1-5 mol%) | Et₃N | THF | 25-60 | 70-95 | [11][16] |
| Pd(PPh₃)₄ | CuI (1-5 mol%) | DIPEA | DMF | 25-80 | 75-98 | [11] |
| Pd(OAc)₂ / PPh₃ | CuI (1-5 mol%) | K₂CO₃ / Et₃N | Toluene | 80-100 | 65-90 | [17] |
| FibreCat® 1001 (het.) | CuI (1-5 mol%) | NaOH | Methanol | 100 | 50-85 | [18] |
Experimental Protocols
The following are detailed, generalized methodologies for key reactions that can be adapted for use with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Adapted from protocols for analogous aryl bromides.[2][14]
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Heck Reaction
Adapted from protocols for analogous aryl bromides.[4]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or acetonitrile) followed by the alkene coupling partner (e.g., styrene or butyl acrylate, 1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Adapted from protocols for 6-bromo-1H-indazole.[9]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the appropriate palladium precatalyst (e.g., BrettPhos Pd G3 for primary amines, RuPhos Pd G3 for secondary amines, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., THF or toluene) via syringe, followed by the amine coupling partner (1.2 equiv).
-
Base Addition: Add the base (e.g., LiHMDS, 1 M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 65 °C). Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution. Extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the residue by column chromatography.
Visualizations of Key Concepts
Catalytic Cycle for Suzuki-Miyaura Coupling
Ligand Selection Guide for Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. thalesnano.com [thalesnano.com]
Technical Support Center: 6-Bromo-1H-indene Reaction Outcomes and Solvent Choice
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromo-1H-indene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction outcomes, with a particular focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound, and what are the recommended starting solvent systems?
A1: The most prevalent palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are fundamental for creating C-C and C-N bonds, enabling the synthesis of a diverse range of functionalized indene derivatives.
Initial solvent selection is crucial for reaction success. Below is a general guide to recommended starting solvent systems for each of these key reactions:
-
Suzuki-Miyaura Coupling: A mixture of an ethereal solvent and water, such as 1,4-dioxane/water or DME/water, is commonly employed to dissolve both the organoborane reagent and the organic halide.[1]
-
Heck Reaction: Polar aprotic solvents like DMF, DMA, or NMP are often used. The choice can influence the regioselectivity of the alkene addition.
-
Sonogashira Coupling: Aprotic solvents such as THF or DMF are typical, often in the presence of an amine base which can also act as a co-solvent.[2] Copper-free protocols may have different solvent preferences.
-
Buchwald-Hartwig Amination: Ethereal solvents like THF or 1,4-dioxane are frequently used, particularly with strong bases like sodium tert-butoxide.[3]
Q2: How does solvent polarity affect the outcome of reactions with this compound?
A2: Solvent polarity can significantly impact reaction rates, yields, and even regioselectivity. In palladium-catalyzed cross-coupling reactions, the solvent must be capable of dissolving the reactants and the catalyst system. The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. For instance, in Suzuki-Miyaura reactions, a polar solvent mixture is necessary to facilitate the transmetalation step. In Heck reactions, solvent polarity has been shown to influence the regioselectivity of the coupling.
For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction rate by solvating the cation of the nucleophile, leaving the anion more reactive. In contrast, polar protic solvents can solvate both the cation and the anion, potentially slowing down the reaction.
Q3: My palladium-catalyzed cross-coupling reaction with this compound is showing low to no conversion. What are the likely causes related to the solvent?
A3: Low or no conversion in palladium-catalyzed reactions is a common issue that can often be traced back to the solvent. Here are some key solvent-related factors to investigate:
-
Presence of Water or Oxygen: Many palladium catalysts, particularly Pd(0) species, are sensitive to oxygen and moisture. It is crucial to use anhydrous and thoroughly degassed solvents.[1] Residual water can lead to hydrolysis of starting materials or intermediates and can also promote unwanted side reactions like dehalogenation. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.
-
Poor Solubility: If your starting materials, catalyst, or base are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and likely slow or incomplete. Consider a different solvent or a co-solvent system to improve solubility.
-
Solvent-Catalyst Incompatibility: Some solvents can act as ligands and coordinate to the palladium center, inhibiting its catalytic activity. While often beneficial, in some cases, this can be detrimental.
Troubleshooting Guides
Issue 1: Significant Byproduct Formation in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura reaction with this compound is producing a significant amount of homocoupled boronic acid byproduct and/or dehalogenated 1H-indene.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Explanation |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. | Oxygen promotes the homocoupling of boronic acids.[1] |
| Presence of Protic Impurities | Use anhydrous solvents and ensure the base is also anhydrous. | Protic impurities (e.g., water) can lead to the protonolysis of the organopalladium intermediate, resulting in the dehalogenated byproduct. |
| Inappropriate Base/Solvent Combination | Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and ensure they are fully dissolved in the chosen solvent system. | The choice of base and its solubility can impact the reaction rate and selectivity. |
Issue 2: Poor Regioselectivity in the Heck Reaction
Problem: My Heck reaction of this compound with an alkene is producing a mixture of regioisomers.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Explanation |
| Solvent Choice | Experiment with solvents of varying polarity (e.g., DMF, toluene, acetonitrile). | Solvent polarity can influence the stability of the intermediates that determine the regiochemical outcome of the Heck reaction. |
| Ligand Effects | Screen different phosphine or N-heterocyclic carbene (NHC) ligands. | The steric and electronic properties of the ligand play a crucial role in directing the regioselectivity of the migratory insertion step. |
| Reaction Temperature | Optimize the reaction temperature. | Temperature can affect the equilibrium between different reaction pathways, thereby influencing the product distribution. |
Data Presentation: Solvent Effects on Palladium-Catalyzed Cross-Coupling of Aryl Halides (Illustrative)
The following table provides illustrative data on how solvent choice can impact the yield of common cross-coupling reactions with aryl bromides, which can serve as a starting point for optimizing reactions with this compound.
| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst System | Solvent | Yield (%) |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 1,4-Dioxane/H2O | 95 |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | Toluene/H2O | 85 |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | DMF/H2O | 70 |
| Buchwald-Hartwig | 4-Bromoanisole | Morpholine | Pd2(dba)3 / BINAP / NaOtBu | Toluene | 92 |
| Buchwald-Hartwig | 4-Bromoanisole | Morpholine | Pd2(dba)3 / BINAP / NaOtBu | THF | 88 |
| Sonogashira | 1-Bromo-4-nitrobenzene | Phenylacetylene | PdCl2(PPh3)2 / CuI / TEA | DMF | 93 |
| Sonogashira | 1-Bromo-4-nitrobenzene | Phenylacetylene | PdCl2(PPh3)2 / CuI / TEA | THF | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for low reaction yield focusing on solvent and catalyst issues.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 6-bromo-1H-indene: HPLC vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the characterization of novel compounds and a stringent requirement in the drug development pipeline. For 6-bromo-1H-indene, a key building block in various synthetic pathways, ensuring high purity is paramount for the integrity of subsequent research and the quality of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of this compound.
Method Comparison at a Glance
The selection of an analytical technique for purity determination is contingent on several factors, including the nature of the analyte, the spectrum of potential impurities, and the specific requirements for accuracy, sensitivity, and throughput. High-Performance Liquid Chromatography is a versatile and widely adopted technique for the purity analysis of non-volatile and thermally labile compounds. Gas Chromatography-Mass Spectrometry excels in the separation and identification of volatile and semi-volatile impurities. Quantitative NMR offers a distinct advantage as a primary ratio method, enabling purity determination without the need for a specific reference standard of the analyte.
A summary of the key performance characteristics of these techniques for the analysis of this compound is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. |
| Typical Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with unique NMR signals. |
| Quantitation | Relative (requires a reference standard of this compound). | Relative (requires a reference standard). | Absolute (primary ratio method). |
| Selectivity | Good for separating isomers and closely related structures based on polarity. | High, based on both chromatographic retention and mass-to-charge ratio. | High, based on unique chemical shifts of protons in the molecule. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (mg to µg range). |
| Impurity Identification | Possible with a hyphenated detector (e.g., MS), but primarily based on retention time comparison to standards. | Excellent, provides structural information from mass spectra. | Excellent for structural elucidation of impurities if present at sufficient concentration. |
| Throughput | High. | Moderate to High. | Moderate. |
| Destructive | Yes. | Yes. | No. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and impurity profile of the this compound sample.
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed reversed-phase HPLC method is designed for the separation of this compound from potential impurities such as starting materials (e.g., indene), over-brominated species (e.g., dibromo-indenes), and other synthesis byproducts.
-
Instrumentation: HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 60% B
-
17.1-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 5 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the this compound sample, such as residual solvents or volatile byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
-
Inject 1 µL of the solution with a split ratio of 50:1.
-
Quantitative NMR (qNMR) Protocol
qNMR provides an absolute purity assessment by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for small molecules).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
-
-
Data Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing the Analytical Workflow
To aid in the selection and implementation of the appropriate analytical technique, the following diagrams illustrate the logical workflow for purity assessment and the comparative decision-making process.
Caption: General workflow for the purity assessment of this compound.
Caption: Decision tree for selecting an analytical method for purity analysis.
Navigating the Structural Maze: A Comparative Guide to NMR Spectroscopy for the Confirmation of 6-bromo-1H-indene Products
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of successful research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of 6-bromo-1H-indene and its derivatives. Detailed experimental data and protocols are presented to support the objective comparison of these methods.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural determination of organic molecules. Its ability to provide detailed information about the carbon-hydrogen framework makes it particularly well-suited for characterizing substituted indene systems, which are important scaffolds in medicinal chemistry. This guide will delve into the application of ¹H and ¹³C NMR for the structural confirmation of this compound products, while also presenting a comparative analysis with alternative techniques such as X-ray crystallography and mass spectrometry.
Performance Comparison: NMR Spectroscopy vs. Alternatives
The choice of an analytical technique for structural confirmation often depends on a variety of factors including the nature of the sample, the level of detail required, and the availability of instrumentation. Below is a comparative overview of NMR spectroscopy, X-ray crystallography, and mass spectrometry.
| Feature | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Sample State | Solution | Crystalline Solid | Solid, Liquid, or Gas |
| Information Provided | Connectivity, stereochemistry, dynamic processes | Precise 3D atomic coordinates, bond lengths, and angles | Molecular weight, elemental composition, fragmentation patterns |
| Sample Amount | mg range | µg to mg range | ng to µg range |
| Strengths | Non-destructive, provides detailed structural information in solution, versatile for studying dynamic processes. | Provides the absolute structure with high precision. | High sensitivity, provides accurate molecular weight and formula. |
| Limitations | Lower sensitivity compared to MS, can be complex for large molecules, requires soluble samples. | Requires a single, high-quality crystal, which can be difficult to obtain; provides a static picture of the molecule. | Provides limited information on stereochemistry and connectivity. |
Quantitative Data Presentation
To illustrate the utility of NMR in characterizing brominated indenes, the following tables summarize the ¹H and ¹³C NMR spectral data for the parent 1H-indene and a closely related derivative, methyl this compound-2-carboxylate. The data for the brominated derivative highlights the influence of the bromine substituent on the chemical shifts of the aromatic protons and carbons.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) [ppm] and Multiplicity | Assignment |
| 1H-Indene | CDCl₃ | 7.47 (d, J=7.4 Hz, 1H), 7.39 (d, J=7.4 Hz, 1H), 7.26 (t, J=7.4 Hz, 1H), 7.18 (t, J=7.4 Hz, 1H), 6.88 (dt, J=5.6, 2.0 Hz, 1H), 6.55 (dt, J=5.6, 1.9 Hz, 1H), 3.39 (t, J=1.9 Hz, 2H) | Aromatic & Olefinic Protons, Methylene Protons |
| Methyl this compound-2-carboxylate | CDCl₃ | 7.63 (s, 1H), 7.35 (s, 1H), 7.29 (d, J=8.0 Hz, 1H), 7.18 (d, J=8.0 Hz, 1H), 3.83 (s, 3H), 3.69 (s, 2H) | Aromatic, Olefinic, Methyl, and Methylene Protons |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |
| 1H-Indene | CDCl₃ | 145.8, 143.9, 131.7, 128.4, 126.5, 124.6, 123.6, 121.0, 36.5 | Aromatic & Olefinic Carbons, Methylene Carbon |
| Methyl this compound-2-carboxylate | CDCl₃ | 164.5, 144.9, 142.2, 137.5, 131.2, 128.0, 125.7, 124.2, 121.8, 52.4, 37.1 | Carbonyl, Aromatic, Olefinic, Methyl, and Methylene Carbons |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible NMR data.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound product for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
-
Instrument Setup:
-
The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
-
The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition Parameters:
-
A standard one-pulse sequence is used.
-
The spectral width is typically set to 12-16 ppm.
-
An acquisition time of 2-4 seconds is employed.
-
A relaxation delay of 1-5 seconds is used to allow for full magnetization recovery between scans.
-
Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
The spectral width is set to approximately 200-240 ppm.
-
An acquisition time of 1-2 seconds is common.
-
A relaxation delay of 2-5 seconds is used.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in structural confirmation, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationships in data interpretation.
A Comparative Guide to the Synthetic Routes of Functionalized Indenes
For Researchers, Scientists, and Drug Development Professionals
The indene scaffold is a crucial structural motif in a variety of biologically active molecules and functional materials. The development of efficient and versatile synthetic routes to access functionalized indenes is, therefore, a significant endeavor in modern organic chemistry. This guide provides an objective comparison of three prominent synthetic methodologies for the preparation of functionalized indenes, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific synthetic targets.
Sequential Palladium-Catalyzed Suzuki Coupling and Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
This modern approach utilizes readily available substituted phenols as starting materials, offering a versatile and efficient pathway to a wide range of functionalized indenes. The sequence involves an initial Palladium-catalyzed Suzuki coupling followed by a Ruthenium-catalyzed ring-closing metathesis (RCM).[1][2]
Experimental Protocol
This protocol is based on the work of Grela and co-workers.[1][2]
Step A: Suzuki Coupling: A mixture of the corresponding phenol (1.0 equiv.), vinylboronic acid pinacol ester (1.2 equiv.), Pd(dppf)Cl₂ (3 mol %), and K₃PO₄ (2.0 equiv.) in a 2:1 mixture of toluene and water is heated at 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step B: Ring-Closing Metathesis (RCM): To a solution of the diene obtained from Step A (1.0 equiv.) in dry CH₂Cl₂ (0.05 M) under an argon atmosphere is added a Grubbs-type second-generation catalyst (1-5 mol %). The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the functionalized indene.
Quantitative Data
| Starting Phenol | Diene Intermediate Yield (%) | Indene Product | RCM Yield (%) | Overall Yield (%) |
| Phenol | 85 | 1H-Indene | 95 | 81 |
| 4-Methoxyphenol | 92 | 5-Methoxy-1H-indene | 96 | 88 |
| 4-Chlorophenol | 88 | 5-Chloro-1H-indene | 94 | 83 |
| 3-Methylphenol | 89 | 6-Methyl-1H-indene | 93 | 83 |
| 4-Fluorophenol | 86 | 5-Fluoro-1H-indene | 95 | 82 |
Advantages and Disadvantages
Advantages:
-
Excellent functional group tolerance.[1]
-
High overall yields.[1]
-
Readily available and diverse starting materials (phenols).[1]
-
Scalable methodology.[1]
Disadvantages:
-
Two-step process.
-
Requires the use of relatively expensive transition-metal catalysts.
Brønsted Acid-Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes
This method provides a rapid and efficient synthesis of substituted indenes through the cyclization of 1,3-dienes catalyzed by a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH).[3] The reaction proceeds under mild conditions and generally affords good to excellent yields.[3]
Experimental Protocol
This protocol is based on the work of Lee and co-workers.[3]
To a solution of the 1,3-diene (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C under an argon atmosphere is added trifluoromethanesulfonic acid (TfOH, 5 mol %). The reaction mixture is stirred at 0 °C for 10-30 minutes. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data
| 1,3-Diene Substituents | Product | Yield (%) |
| 2,3-Diphenyl-1,3-butadiene | 1,2-Diphenyl-1H-indene | 98 |
| 2-(p-Tolyl)-3-phenyl-1,3-butadiene | 2-Phenyl-1-(p-tolyl)-1H-indene | 95 |
| 2-(4-Methoxyphenyl)-3-phenyl-1,3-butadiene | 2-(4-Methoxyphenyl)-1-phenyl-1H-indene | 97 |
| 2-(4-Chlorophenyl)-3-phenyl-1,3-butadiene | 2-(4-Chlorophenyl)-1-phenyl-1H-indene | 92 |
| 2-Methyl-3-phenyl-1,3-butadiene | 2-Methyl-1-phenyl-1H-indene | 85 |
Advantages and Disadvantages
Advantages:
-
Simple and rapid experimental procedure.[3]
-
Mild reaction conditions.[3]
-
High yields.[3]
-
Metal-free catalysis.
Disadvantages:
-
Requires the synthesis of substituted 1,3-diene starting materials.
-
The strong acid may not be compatible with acid-sensitive functional groups.
Lewis Acid-Catalyzed Cascade Reaction of Aziridines and Propargylic Alcohols
This novel approach constructs functionalized indenes through a Lewis acid-catalyzed cascade reaction between readily available aziridines and propargylic alcohols. The reaction proceeds through a sequence of transformations, including a formal [3+2] cycloaddition.
Experimental Protocol
General procedure for the Lewis acid-catalyzed synthesis of functionalized indenes:
To a solution of the aziridine (0.5 mmol) and the propargylic alcohol (0.6 mmol) in a dry solvent (e.g., 1,2-dichloroethane) is added the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol %) at room temperature under an argon atmosphere. The reaction mixture is then heated to 80 °C and stirred for 5-12 hours. After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired functionalized indene.
Quantitative Data
| Aziridine Substituent (R¹) | Propargylic Alcohol Substituents (R², R³) | Product | Yield (%) |
| Phenyl | Phenyl, Phenyl | 1,2,3-Triphenyl-1H-indene | 85 |
| 4-Tolyl | Phenyl, Phenyl | 1,2-Diphenyl-3-(4-tolyl)-1H-indene | 82 |
| 4-Chlorophenyl | Phenyl, Phenyl | 3-(4-Chlorophenyl)-1,2-diphenyl-1H-indene | 78 |
| Phenyl | Methyl, Phenyl | 2-Methyl-1,3-diphenyl-1H-indene | 75 |
| Phenyl | Ethyl, Phenyl | 2-Ethyl-1,3-diphenyl-1H-indene | 72 |
Advantages and Disadvantages
Advantages:
-
Novel and convergent approach.
-
Access to highly substituted indenes.
-
Readily available starting materials.
Disadvantages:
-
May require elevated temperatures.
-
Substrate scope might be limited by the stability of the aziridine and propargylic alcohol starting materials.
-
Potential for side reactions depending on the Lewis acid and substrates used.
Summary and Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
References
Reactivity Face-Off: 6-Bromo-1H-indene vs. 4-Bromo-1H-indene in Synthetic Transformations
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 6-bromo-1H-indene and 4-bromo-1H-indene in key synthetic reactions, supported by experimental data and detailed protocols.
The strategic placement of a bromine atom on the indene scaffold significantly influences its reactivity, offering distinct opportunities for the synthesis of complex molecules in drug discovery and materials science. This guide provides a detailed comparison of the reactivity of two key isomers, this compound and 4-bromo-1H-indene, in prevalent synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Understanding these differences is crucial for designing efficient synthetic routes and accessing diverse chemical matter.
Executive Summary of Reactivity Comparison
While direct comparative studies are limited, analysis of available data on related structures and general principles of organic reactivity allows for a qualitative and semi-quantitative assessment. The position of the bromine atom dictates the electronic and steric environment of the C-Br bond, which in turn governs its susceptibility to oxidative addition in palladium-catalyzed reactions and its propensity for metal-halogen exchange.
| Reaction Type | This compound | 4-Bromo-1H-indene | Key Considerations |
| Suzuki-Miyaura Coupling | Generally exhibits good reactivity. | Demonstrates high efficiency, particularly with electron-deficient arylboronic acids.[1] | Steric hindrance around the 4-position may be slightly higher. |
| Buchwald-Hartwig Amination | Expected to undergo amination effectively, similar to other aryl bromides. | Reactivity is anticipated to be comparable to the 6-bromo isomer. | Ligand and base selection are critical for optimizing yields.[2][3] |
| Heck Reaction | Predicted to be a viable substrate for olefination. | Expected to participate in Heck coupling. | Regioselectivity can be influenced by the electronic nature of the alkene. |
| Metal-Halogen Exchange | Susceptible to exchange, forming the corresponding organometallic intermediate. | Readily undergoes exchange, facilitating further functionalization. | Reaction conditions, particularly temperature, are crucial to avoid side reactions. |
Theoretical Underpinnings of Reactivity Differences
The reactivity of the C-Br bond in this compound and 4-bromo-1H-indene is primarily influenced by a combination of electronic and steric effects.
Electronic Effects: The bromine atom at the 6-position is electronically more akin to a simple bromobenzene, with its reactivity being modulated by the electron-donating character of the fused cyclopentene ring. In contrast, the bromine at the 4-position is in closer proximity to the electron-rich five-membered ring, which can influence the electron density at the C-Br bond and potentially affect the rate of oxidative addition to a palladium(0) catalyst.
Steric Effects: The 4-position is sterically more encumbered due to the adjacent fused ring. This increased steric hindrance could potentially slow down the approach of bulky catalyst-ligand complexes, thereby affecting the reaction rates compared to the more exposed 6-position.
Figure 1. Logical relationship of steric and electronic effects on the reactivity of this compound vs. 4-bromo-1H-indene.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[5]
Experimental Data for 4-Aryl-2-methyl-1H-indanone Synthesis (a derivative of 4-bromo-1H-indene):
A highly efficient ligand-free Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids has been reported.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-methyl-1H-indanone | 98 |
| 2 | 4-Tolylboronic acid | 4-(4-Tolyl)-2-methyl-1H-indanone | 95 |
| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-methyl-1H-indanone | 96 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-(3,5-Bis(trifluoromethyl)phenyl)-2-methyl-1H-indanone | 99 |
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1H-indanone [1]
-
To a reaction vessel, add 4-bromo-2-methyl-1H-indanone (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and tetrabutylammonium bromide (TBAB, 1.0 mmol).
-
Add PEG400 (3 mL) as the solvent.
-
To this mixture, add Pd(OAc)₂ (0.005 mol%).
-
Heat the reaction mixture to 110 °C and stir for 1 hour.
-
After completion, cool the reaction to room temperature, add water, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura coupling of bromoindenes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[3][6] While specific data for bromoindenes is scarce, a protocol for the related 6-bromo-1H-indazole provides a valuable reference.[2]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole [2]
-
In an oven-dried Schlenk tube, combine 6-bromo-1H-indazole (1.0 mmol), the desired amine (1.2 mmol), a suitable palladium precatalyst (e.g., RuPhos or BrettPhos precatalyst, 2 mol%), and a base (e.g., LiHMDS, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Heat the reaction mixture to 65 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Figure 3. Generalized catalytic cycle for the Buchwald-Hartwig amination of bromoindenes.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[7] It is anticipated that both this compound and 4-bromo-1H-indene would be competent substrates in this transformation.
General Experimental Protocol for the Heck Reaction
-
Combine the bromo-1H-indene (1.0 equiv), alkene (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Metal-Halogen Exchange
Metal-halogen exchange, typically using organolithium reagents, is a powerful method for converting aryl halides into highly reactive organometallic intermediates, which can then be trapped with various electrophiles.[8][9]
Experimental Protocol: Lithium-Halogen Exchange
-
Dissolve the bromo-1H-indene (1.0 equiv) in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium or t-butyllithium, 1.0-1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete exchange.
-
Quench the resulting aryllithium species with the desired electrophile (e.g., an aldehyde, ketone, or CO₂).
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product, dry the organic phase, and purify by chromatography.
Figure 4. Workflow for the functionalization of bromoindenes via metal-halogen exchange.
Conclusion
Both this compound and 4-bromo-1H-indene are valuable building blocks for the synthesis of functionalized indene derivatives. The choice between the two isomers will depend on the desired substitution pattern of the final product and the specific reaction conditions employed. While the 6-bromo isomer may offer slightly faster reaction kinetics due to reduced steric hindrance, the 4-bromo isomer has been shown to be highly effective in Suzuki-Miyaura couplings. Further experimental studies directly comparing the reactivity of these two isomers under identical conditions are warranted to provide a more definitive quantitative assessment. This guide serves as a foundational resource for researchers to navigate the synthetic utility of these important bromo-indene isomers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Validating 6-bromo-1H-indene Derivatives: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and professionals engaged in drug development, the accurate structural validation of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the characterization of 6-bromo-1H-indene derivatives. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to facilitate an informed selection of the most appropriate analytical strategy for these halogenated compounds.
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone technique for the validation of synthetic compounds, providing precise information on molecular weight and structural features through fragmentation analysis. For this compound derivatives, MS is particularly valuable for confirming the presence and number of bromine atoms due to their characteristic isotopic pattern.
The mass spectrum of this compound (C₉H₇Br) is expected to exhibit a characteristic molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 194 and 196, respectively.
Key Fragmentation Pathways:
The fragmentation of this compound under electron ionization (EI) is predicted to follow several key pathways, primarily involving the loss of the bromine atom and rearrangements of the indene core.
-
Loss of Bromine: A prominent fragmentation pathway is the cleavage of the C-Br bond, resulting in a fragment ion [M-Br]⁺ at m/z 115. This corresponds to the indene cation.
-
Loss of HBr: The elimination of a hydrogen bromide molecule can also occur, leading to a fragment at m/z 115.
-
Rearrangements: The indene ring system can undergo rearrangements, leading to various smaller fragment ions.
The logical flow of an MS-based validation can be visualized as follows:
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive validation strategy often involves complementary techniques like NMR and HPLC.
| Feature | Mass Spectrometry (GC-MS) | NMR Spectroscopy (¹H & ¹³C) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Information | Molecular Weight & Fragmentation Pattern | Connectivity & Stereochemistry | Purity & Quantification |
| Sample Requirement | Micrograms to Nanograms | Milligrams | Micrograms |
| Strengths | High sensitivity, isotopic pattern confirmation | Unambiguous structure elucidation | High-throughput purity assessment, preparative capabilities |
| Limitations | Isomers can be difficult to distinguish | Lower sensitivity, requires pure sample | Limited structural information |
| Ideal for | Rapid confirmation of molecular formula | Detailed structural analysis of novel compounds | Routine quality control and purification |
This decision-making process for selecting the appropriate analytical technique can be represented in the following diagram:
Experimental Protocols
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound derivative in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile, increasing to 95% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Conclusion
The validation of this compound derivatives is most robustly achieved through a multi-technique approach. Mass spectrometry provides essential initial confirmation of the molecular weight and the presence of bromine. NMR spectroscopy is indispensable for the definitive elucidation of the compound's detailed chemical structure. HPLC is the preferred method for assessing the purity of the synthesized compound and for its quantification. By understanding the strengths and limitations of each technique, researchers can devise an efficient and effective analytical workflow for the comprehensive characterization of these important molecules.
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 6-Bromo-1H-indene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 1H-indene scaffold is a critical step in the synthesis of a wide array of biologically active molecules and materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the creation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 6-position of the indene ring. The choice of the palladium catalyst and corresponding ligand is paramount to achieving high yields and selectivity.
This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions with 6-bromo-1H-indene. Due to the limited availability of direct comparative studies on this compound, this guide leverages experimental data from its close structural analog, 6-bromo-1H-indazole, to provide valuable insights into catalyst performance. The data presented herein is compiled from various academic and industrial sources to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Comparative Performance of Palladium Catalysts
The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of the catalyst, ligand, base, and solvent system. Below is a summary of the performance of common palladium catalysts in key cross-coupling reactions of 6-bromo-1H-indazole, serving as a proxy for this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| PdCl₂(dppf) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 90-98 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | 88-96 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 18 | 92-99 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 24 | 75-85 |
| Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 65 | 12-24 | 85-95 (for primary amines) |
| Pd(OAc)₂ | RuPhos | LiHMDS | THF | 65 | 12-24 | 80-90 (for secondary amines) |
| G3-XPhos Palladacycle | - | K₂CO₃ | t-Amyl alcohol | 110 | 18 | 90-97 |
Heck Coupling
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The following conditions are representative for the coupling of aryl bromides.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70-85 |
| Pd/C | - | NaOAc | DMA | 120 | 18 | 65-80 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 140 | 16 | 75-90 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The following conditions are typical for the coupling of aryl bromides.[1]
| Catalyst / Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | - | Et₃N | DMF | 60 | 12 | 80-95 |
| Pd(PPh₃)₄ | CuI | - | i-Pr₂NH | Toluene | 80 | 16 | 85-98 |
| Pd/C | CuI | PPh₃ | Piperidine | THF | 65 | 24 | 70-85 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. The following are generalized procedures for the cross-coupling reactions of this compound, adapted from literature for analogous substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) are added the boronic acid or ester (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol). The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., G3-XPhos Palladacycle, 0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) are combined. The tube is evacuated and backfilled with an inert gas three times. The specified solvent (e.g., t-amyl alcohol, 5 mL) is added, and the mixture is heated at the indicated temperature for the specified time. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired product.
General Procedure for Heck Coupling
In a sealed tube, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a ligand (if required, e.g., P(o-tol)₃, 0.04 mmol), the base (e.g., Et₃N, 1.5 mmol), and the specified solvent (e.g., DMF, 5 mL) are combined. The alkene (1.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a ligand (if applicable) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas three times. The specified solvent (e.g., DMF, 5 mL), the base (e.g., Et₃N, 2.0 mmol), and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After completion, the mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.
Visualizing the Process: Reaction Workflow and Catalytic Cycles
To visualize the processes involved in these synthetic transformations, the following diagrams illustrate the general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
References
assessing the efficacy of different bases in 6-bromo-1H-indene reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 6-bromo-1H-indene core is a critical step in the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The choice of base in these reactions, particularly in palladium-catalyzed cross-coupling reactions, is a crucial parameter that can significantly influence reaction yield, rate, and selectivity. This guide provides an objective comparison of the performance of different bases in key reactions involving this compound and its analogues, supported by experimental data from related systems.
Data Presentation: Comparison of Bases in Palladium-Catalyzed Cross-Coupling Reactions
The following table summarizes the efficacy of various bases in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving bromo-indenes, bromo-indanones, and the closely related 6-bromo-1H-indazole. While direct comparative studies on this compound are limited, the data from these analogous systems provide a strong predictive framework for base selection.
| Reaction Type | Substrate | Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference Analogue |
| Suzuki-Miyaura Coupling | 4-bromo-2-methyl-1H-indanone | K₃PO₄ | Pd(OAc)₂ (0.005 mol%) | PEG400/H₂O | 110 | >95 | Yes[1] |
| 4-bromo-2-methyl-1H-indanone | Na₂CO₃ | Pd(PPh₃)₄ (0.1 mol%) | Toluene/EtOH/H₂O | Reflux | 90 | Yes[1] | |
| 6-Bromo-1H-indazole | K₂CO₃ | Pd(dppf)Cl₂ | Dimethoxyethane | 80 | High | No[2] | |
| Buchwald-Hartwig Amination | 6-Bromo-1H-indazole | LiHMDS | BrettPhos precatalyst (2 mol%) | THF | 65 | High | No[3] |
| 6-Bromo-1H-indazole | NaOtBu | Pd(dba)₂ / (±)BINAP | m-xylene | MW | High Selectivity | No[3] | |
| Aryl Bromide | DBU | Xantphos | DMF | RT | 70 | No[4] | |
| Heck Reaction | Aryl Bromide | NaOAc | Pd(OAc)₂ | TBAB/DMSO | - | High | No |
| Tri-substituted alkene | KOH | Pd(OAc)₂ / DPPPE | H₂O | 90 | 87 | No[5] |
Note: The data presented is compiled from studies on analogous compounds to this compound. The efficacy of these bases should be validated for the specific this compound reaction of interest.
Experimental Protocols
Below are detailed methodologies for key palladium-catalyzed cross-coupling reactions, adapted for this compound based on established protocols for similar substrates.[1][2][3]
1. General Protocol for Suzuki-Miyaura Coupling of this compound
-
Objective: To synthesize 6-aryl-1H-indenes via palladium-catalyzed cross-coupling.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or Toluene/Ethanol/Water)
-
-
Methodology:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture (e.g., to 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
2. General Protocol for Buchwald-Hartwig Amination of this compound
-
Objective: To synthesize 6-amino-1H-indenes from this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)
-
Base (e.g., LiHMDS or NaOtBu, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
-
-
Methodology:
-
To an oven-dried reaction tube, add the this compound, palladium pre-catalyst, and ligand (if not using a pre-catalyst).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Add the base to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture (e.g., to 65-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography.
-
Mandatory Visualization
The following diagrams illustrate the general workflow and catalytic cycle for palladium-catalyzed cross-coupling reactions of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purification of 6-bromo-1H-indene Derivatives
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the overall quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of common purification methods for 6-bromo-1H-indene derivatives, supported by representative experimental data from closely related compounds. The primary techniques discussed are column chromatography and recrystallization, with a focus on their performance in achieving high purity.
Performance Comparison of Purification Methods
The selection of a purification method often involves a trade-off between yield and purity. Below is a summary of the expected quantitative outcomes for the purification of a representative indene derivative, 3-Benzyl-1H-indene, which serves as a valuable proxy for this compound derivatives due to their structural similarities.[1]
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | Not Applicable |
| Eluent/Solvent System | Hexane/Ethyl Acetate Gradient | Ethanol/Water |
| Typical Loading | 1 g crude product per 100 g silica gel | Not Applicable |
| Initial Purity | Variable (e.g., 80-90%) | ≥90% |
| Expected Yield | 85-95% | 70-85% |
| Purity After | ≥98% (by NMR) | ≥99% (by NMR) |
| Appearance | Not Applicable | White to off-white crystalline solid |
Data presented is for 3-Benzyl-1H-indene and is intended to be representative for substituted indene derivatives.[1]
Experimental Protocols
The following are detailed methodologies for the purification of this compound derivatives. These protocols are based on established procedures for structurally related compounds.
Protocol 1: Purification by Column Chromatography
This method is highly effective for separating the target compound from both more polar and less polar impurities.
Materials:
-
Crude this compound derivative
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Secure a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica gel to settle, then add another layer of sand on top.[1]
-
-
Equilibration: Equilibrate the column by running the initial, least polar eluent through it until the solvent level reaches the top of the sand.
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[2]
-
-
Elution:
-
Begin elution with a non-polar solvent such as 100% hexane.
-
Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.
-
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.[2]
Protocol 2: Purification by Recrystallization
Recrystallization is a cost-effective method for achieving very high purity, particularly if the initial purity of the crude product is already high.
Materials:
-
Crude this compound derivative (preferably ≥90% purity)
-
Appropriate solvent or solvent system (e.g., ethanol/water, toluene/heptane)[3]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: An ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.[3] This can be determined through small-scale solvent screening.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of hot solvent required to achieve complete dissolution.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization:
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.[3]
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Mandatory Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Experimental workflow for column chromatography.
Caption: Logical steps and troubleshooting for recrystallization.
References
Navigating the Therapeutic Potential of Indene Analogs: A Comparative Guide
While specific, comprehensive structure-activity relationship (SAR) data for 6-bromo-1H-indene analogs remains limited in publicly available research, a detailed examination of a closely related series of dihydro-1H-indene derivatives offers valuable insights into the anticancer potential of this structural class. This guide provides a comparative analysis of these dihydro-1H-indene analogs, which have been identified as potent inhibitors of tubulin polymerization, a critical mechanism in cancer therapy.
This analysis is based on a study that synthesized and evaluated a series of novel dihydro-1H-indene derivatives for their anti-angiogenic and antitumor properties. The findings from this research provide a solid foundation for understanding the SAR of this compound class and offer a blueprint for future drug development endeavors.
Unveiling the Structure-Activity Relationship
The core of the investigation lies in the systematic modification of the dihydro-1H-indene scaffold to understand how different chemical substitutions influence its biological activity. The primary endpoint for this analysis was the antiproliferative activity of the synthesized compounds against various human cancer cell lines.
Table 1: Antiproliferative Activity of Dihydro-1H-indene Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, for a selection of the most active dihydro-1H-indene derivatives against four cancer cell lines: K562 (chronic myelogenous leukemia), A549 (lung carcinoma), HCT116 (colon cancer), and MCF7 (breast cancer). A lower IC50 value indicates a more potent compound.
| Compound ID | R Group (Substitution on the B-ring) | K562 IC50 (µM)[1] | A549 IC50 (µM)[1] | HCT116 IC50 (µM)[1] | MCF7 IC50 (µM)[1] |
| 12d | 4-hydroxy-3-methoxyphenyl | 0.028 ± 0.003 | 0.035 ± 0.004 | 0.041 ± 0.005 | 0.087 ± 0.009 |
| 12j | 3,4,5-trimethoxyphenyl | 0.045 ± 0.005 | 0.051 ± 0.006 | 0.063 ± 0.007 | 0.112 ± 0.012 |
| 12q | 2,3-dihydrobenzofuran-5-yl | 0.033 ± 0.004 | 0.042 ± 0.005 | 0.055 ± 0.006 | 0.098 ± 0.011 |
| CA-4 (Positive Control) | - | 0.0015 ± 0.0002 | 0.0018 ± 0.0002 | 0.0021 ± 0.0003 | 0.0035 ± 0.0004 |
Data are presented as mean ± standard deviation from three independent experiments.
From the data, several key SAR observations can be made:
-
The 4-hydroxy-3-methoxyphenyl substitution (Compound 12d) on the B-ring of the dihydro-1H-indene scaffold resulted in the most potent antiproliferative activity across all tested cancer cell lines. [1]
-
The presence of a 3,4,5-trimethoxyphenyl group (Compound 12j) also conferred significant potency, albeit slightly lower than compound 12d.[1]
-
A fused heterocyclic ring system, as seen in compound 12q, was also well-tolerated and resulted in potent anticancer activity.[1]
-
The activity of these compounds is comparable to the well-known tubulin polymerization inhibitor, Combretastatin A-4 (CA-4), indicating a similar mechanism of action.[1]
Mechanism of Action: Targeting the Cellular Skeleton
The potent antiproliferative activity of these dihydro-1H-indene analogs stems from their ability to inhibit the polymerization of tubulin.[1] Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds effectively halt the cell cycle and induce programmed cell death (apoptosis) in cancer cells.
Mechanism of Action of Dihydro-1H-indene Analogs
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental methodologies were employed.
Cell Viability Assay (CCK-8 Assay)
This assay was used to determine the antiproliferative activity of the synthesized compounds.[1]
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the dihydro-1H-indene analogs for 48 hours.
-
Reagent Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation and Measurement: The plates were incubated for an additional 2 hours, and the absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Cell Viability Assay Workflow
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of the compounds on the assembly of microtubules.[1]
-
Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter (DAPI), and a polymerization buffer was prepared.
-
Compound Addition: The dihydro-1H-indene analogs were added to the reaction mixture at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity was monitored over time at 37°C. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The inhibitory effect of the compounds was determined by comparing the polymerization curves in the presence and absence of the compounds.
Cell Cycle Analysis
Flow cytometry was used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.[1]
-
Cell Treatment: Cancer cells were treated with the compounds for 24 hours.
-
Cell Fixation: The cells were harvested and fixed with 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was quantified.
Apoptosis Assay
Apoptosis, or programmed cell death, was assessed using an Annexin V-FITC/PI apoptosis detection kit.[1]
-
Cell Treatment: Cancer cells were treated with the compounds for 48 hours.
-
Cell Staining: The cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive) was determined.
Conclusion and Future Directions
The dihydro-1H-indene scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship data clearly indicates that specific substitutions on the B-ring are crucial for potent antiproliferative activity. The mechanism of action, through the inhibition of tubulin polymerization, is a well-validated strategy in cancer therapy.
While the direct SAR of this compound analogs is yet to be fully elucidated, the findings from this related series provide a strong rationale for their investigation. Future studies should focus on synthesizing and evaluating a library of this compound derivatives with diverse substitutions at other positions of the indene ring. This would allow for a direct comparison with the dihydro-1H-indene analogs and could potentially lead to the discovery of even more potent and selective anticancer compounds. Further exploration of the signaling pathways affected by these compounds will also be critical in understanding their full therapeutic potential.
References
A Comparative Guide to Analytical Methods for the Quality Control of 6-Bromo-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for ensuring the quality control of 6-bromo-1H-indene, a key intermediate in various synthetic processes. The purity and integrity of this compound are paramount for the successful development of downstream products, particularly in the pharmaceutical industry. This document outlines and contrasts the most effective techniques for identity confirmation, purity assessment, and impurity profiling, supported by experimental protocols and data presentation.
Overview of Analytical Strategies
A multi-faceted approach is essential for the comprehensive quality control of this compound. This typically involves a combination of spectroscopic and chromatographic techniques to confirm the chemical structure, quantify the main component, and detect and identify any process-related impurities or degradation products.
Caption: Overall quality control workflow for this compound.
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are fundamental for verifying the chemical identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Data Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and integration with the expected structure of this compound.
Data Presentation:
| Technique | Expected Chemical Shifts (ppm) | Key Information Provided |
| ¹H NMR | Aromatic protons, vinylic protons, and methylene protons will have characteristic chemical shifts. | Confirms the proton environment and connectivity. |
| ¹³C NMR | Aromatic, vinylic, and aliphatic carbons will show distinct signals. | Confirms the carbon skeleton of the molecule. |
Note: Specific chemical shift values can be influenced by the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of this compound.
Data Presentation:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (alkene) | 3080 - 3020 |
| C-H (alkane) | 2950 - 2850 |
| C=C (aromatic) | 1600 - 1450 |
| C=C (alkene) | 1680 - 1620 |
| C-Br | 600 - 500 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC or LC.
-
Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum.
-
Data Analysis: Analyze the spectrum for the molecular ion peak and its isotopic pattern, which is characteristic for bromine-containing compounds.
Data Presentation:
| Parameter | Expected Value |
| Molecular Weight | 195.06 g/mol |
| Molecular Ion [M]⁺ | m/z 194 and 196 (in approximately 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes) |
Chromatographic Methods for Purity and Impurity Analysis
Chromatographic techniques are essential for separating this compound from any impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of acid like formic acid or TFA).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile impurities that may be present from the synthesis of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and quantify them based on their peak areas.
Comparison of Analytical Methods
The choice of analytical method depends on the specific quality attribute being assessed.
| Method | Primary Use | Strengths | Limitations |
| ¹H and ¹³C NMR | Structural Confirmation, Identification of major impurities | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| IR Spectroscopy | Functional Group Identification | Quick and easy confirmation of key functional groups. | Does not provide information on purity or isomeric impurities. |
| Mass Spectrometry | Molecular Weight Determination | Confirms molecular weight and elemental composition. Provides structural information of impurities when coupled with chromatography. | May not be suitable for thermally unstable compounds without LC coupling. |
| HPLC-UV | Purity Determination, Quantification of non-volatile impurities | High resolution, sensitive, and quantitative. | Requires impurities to have a UV chromophore for detection. |
| GC-MS | Identification and Quantification of volatile impurities | High sensitivity and specificity for volatile compounds. Provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. |
Potential Impurities
The potential impurities in this compound are often related to the synthetic route and may include:
-
Starting materials: Unreacted precursors.
-
Isomers: Positional isomers of the bromine substituent.
-
Over-brominated products: Di- or tri-brominated indene species.
-
Residual solvents: Solvents used in the synthesis and purification steps.
A combination of the analytical methods described above is necessary for the comprehensive detection and characterization of these potential impurities.
Caption: Logical comparison of analytical methods for quality control.
By employing a strategic combination of these analytical techniques, researchers and drug development professionals can confidently ascertain the quality and purity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromo-1H-Indene: A Procedural Guide
For laboratory professionals engaged in research and drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-bromo-1H-indene, a halogenated derivative of indene. Adherence to these procedures is critical for minimizing environmental impact and upholding laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information from structurally similar compounds, such as 6-bromo-1H-indazole, should be used as a precautionary guide.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes and dust.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, to prevent skin contact.[2]
-
Body Protection: A lab coat or a chemical-resistant apron is necessary to protect personal clothing from contamination.[2]
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent the inhalation of vapors or dust.[1][2]
Ensure that safety showers and eyewash stations are unobstructed and readily accessible.[1]
Waste Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste is a critical first step towards safe and compliant disposal. As a brominated organic compound, this compound is classified as halogenated organic waste and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[1]
-
Original Containers: Whenever possible, keep the chemical in its original container to avoid misidentification.[1]
-
Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for halogenated solvent waste.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
-
Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
-
Minimize the generation of dust during the transfer.
-
Ensure the container is properly sealed and clearly labeled with the chemical name and hazard information.
-
-
Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, weighing paper, and absorbent materials should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Glassware: Before washing, decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). Collect this rinsate in the liquid "Halogenated Organic Waste" container. Following this initial rinse, the glassware can be washed according to standard laboratory procedures.[1]
-
-
Final Disposal:
-
The final disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.[1]
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from the emissions.[1]
-
Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to significant environmental contamination and are a violation of regulatory standards.[1][3]
-
Quantitative Data Summary
| Property | Indene | 6-Bromo-1-hexene | 1-Bromo-3-methylbut-2-ene |
| CAS Number | 95-13-6 | 2695-47-8 | 870-63-3 |
| Molecular Formula | C₉H₈ | C₆H₁₁Br | C₅H₉Br |
| Boiling Point | 181 - 182 °C | Not Available | 82 - 83 °C @ 200 hPa |
| Density | 0.996 g/cm³ at 25 °C | Not Available | 1.29 g/mL at 20 °C |
| Hazard Statements | Flammable liquid and vapor. May be fatal if swallowed and enters airways. | Flammable liquid. May cause respiratory irritation.[4] | Flammable liquid and vapor. Causes severe skin burns and eye damage. |
| Precautionary Statements | Keep away from heat/sparks/open flames. | Keep away from heat/sparks/open flames. Use only non-sparking tools.[4] | Keep away from heat/sparks/open flames. Wear protective gloves/clothing/eye protection. |
| Incompatible Materials | Not specified in the provided context. | Strong oxidizing agents. Strong bases.[4] | Not specified in the provided context. |
Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 6-bromo-1H-indene
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6-bromo-1H-indene, ensuring a secure laboratory environment and adherence to regulatory standards. The following procedures are based on established safety data for halogenated organic compounds.
Hazard Identification and Immediate Precautions
This compound, as a halogenated indazole derivative, is classified as an irritant and potentially harmful.[1] Strict adherence to safety protocols is mandatory. All handling must occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2] Ensure that safety showers and eyewash stations are easily accessible.[3][4]
Table 1: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
This data is based on structurally similar compounds and should be used as a precautionary guideline.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary defense against chemical exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[4] | Protects against splashes and dust that can cause serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4] | Prevents skin contact, which can cause irritation.[5] |
| Body Protection | Standard laboratory coat. A chemical-resistant apron is advised for larger quantities.[4] | Protects skin from accidental contact and prevents contamination of personal clothing.[6] |
| Respiratory Protection | All work should be performed in a chemical fume hood.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents the inhalation of vapors or dust, which may cause respiratory irritation.[5] |
Operational Plan: Handling and Storage Workflow
Follow this step-by-step protocol for the safe handling of this compound from receipt to storage.
Caption: Workflow for the safe handling and storage of this compound.
Disposal Plan: Waste Management Protocol
Due to its bromine content, this compound is classified as a halogenated organic compound and requires specific disposal procedures.[2] Never dispose of this chemical down the drain or in regular trash.[2]
Table 3: Waste Segregation Guidelines
| Waste Type | Container Requirement | Disposal Notes |
|---|---|---|
| Unused/Pure Solid | "Halogenated Organic Solid Waste" | Transfer carefully to avoid generating dust.[2] |
| Contaminated Solids (Gloves, Paper) | "Halogenated Organic Solid Waste" | Place in a sealed bag before depositing into the container.[2] |
| Contaminated Glassware Rinsate | "Halogenated Organic Liquid Waste" | Rinse glassware with a suitable solvent (e.g., acetone) and collect the rinsate.[2] |
The final disposal must be carried out by a licensed waste disposal facility, typically via controlled incineration.[2]
Caption: Waste disposal workflow for this compound.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately.
Table 4: First-Aid Measures
| Exposure Route | Action |
|---|---|
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. With full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up and place into a suitable, closed container for disposal.[4] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
